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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Biological Role of 3-methylcytidine (m3C) in Eukaryotic tRNA

Abstract Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into amino acid sequences.[1][2] Their function is exquisitely regulated by a vast array of post...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into amino acid sequences.[1][2] Their function is exquisitely regulated by a vast array of post-transcriptional chemical modifications.[1][2][3] Among these, 3-methylcytidine (m3C) is a conserved modification found in the anticodon loop of specific tRNAs in eukaryotes.[1][3][4][5] This guide provides a comprehensive technical overview of the biosynthesis, molecular function, and physiological significance of m3C in eukaryotic tRNA. We will delve into the enzymatic machinery responsible for its deposition, its critical role in maintaining tRNA structural integrity and decoding fidelity, and the pathological consequences of its absence, particularly in the context of neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial epitranscriptomic mark.

Introduction: The Landscape of tRNA Modification

Transfer RNAs are the most heavily modified class of RNA, with over 100 distinct chemical modifications identified to date.[2][3] These modifications are not mere decorations; they are critical functional elements that fine-tune every aspect of the tRNA lifecycle.[1][2] Modifications within the tRNA core contribute to its proper folding and overall stability, while those in the anticodon loop, the business end of the molecule, are pivotal for accurate and efficient decoding of messenger RNA (mRNA) codons at the ribosome.[1][2][3]

3-methylcytidine (m3C) is a modification predominantly found at position 32 (C32) in the anticodon loop of specific tRNA isoacceptors, including those for Threonine (Thr), Serine (Ser), and in mammals, Arginine (Arg).[1][2][3][4] Its strategic location suggests a key role in modulating the structure of the anticodon loop and ensuring translational fidelity.[1][3]

The Enzymatic Synthesis of m3C: A Tale of Evolving Complexity

The deposition of the methyl group onto C32 of tRNA is a highly specific, enzyme-catalyzed process. The complexity of the enzymatic machinery has evolved from a single enzyme in budding yeast to a multi-component system in mammals, reflecting a finer level of regulation.

Yeast: The Trm140 Paradigm

In the budding yeast Saccharomyces cerevisiae, a single enzyme, Trm140, is responsible for m3C32 modification on both tRNA-Thr and tRNA-Ser.[1][2] Fission yeast (Schizosaccharomyces pombe) displays a step up in complexity, utilizing two distinct enzymes: Trm140 for tRNA-Thr and Trm141 for tRNA-Ser.[1][2] This division of labor hints at the beginning of substrate-specific regulation.

Mammals: A Diversified Toolkit (METTL2, METTL6, METTL8)

In mammals, the system is even more specialized, involving at least three distinct methyltransferases from the Methyltransferase-like (METTL) family.[5][6]

  • METTL2A and METTL2B: These two closely related enzymes are the primary writers of m3C32 on cytoplasmic tRNA-Thr and tRNA-Arg.[1][5][6][7] While both genes are expressed, in vitro studies have shown that METTL2A has significantly higher catalytic activity than METTL2B.[3]

  • METTL6: This enzyme is dedicated to modifying cytoplasmic tRNA-Ser isoacceptors.[1][5][6][7] Interestingly, its activity is critically dependent on an interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor to ensure proper tRNA recognition and binding.[3][5] This RNA-dependent interaction highlights a sophisticated mechanism of substrate selection.[3]

  • METTL8: This enzyme is localized to the mitochondria and is responsible for installing m3C32 on mitochondrial tRNA-Thr and tRNA-Ser.[1][5] This compartmentalization ensures that mitochondrial translation is also properly supported by this key modification.

This diversification of m3C methyltransferases in mammals underscores the importance of precise, context-specific regulation of tRNA function.

G

The Functional Imperatives of m3C Modification

The placement of a methyl group at the N3 position of cytidine C32 has profound implications for tRNA structure and function, primarily by influencing the stability and dynamics of the anticodon loop.

Structural Stabilization and Decoding Fidelity

The anticodon loop must adopt a precise conformation to engage correctly with the mRNA codon in the ribosome's A-site.[1] The m3C modification at position 32 helps to rigidify the anticodon loop architecture.[1] This structural reinforcement is thought to prevent translational frameshifting and ensure accurate codon-anticodon pairing, thereby maintaining the fidelity of protein synthesis.[1][2] The modification results in an isosteric m3C32–A38 pair, which helps the tRNA maintain its canonical shape while fine-tuning interactions within the anticodon stem loop.[8]

Codon-Biased Translational Control

Recent evidence indicates that m3C modification is not just a general fidelity mechanism but also a key factor in codon-biased translation.[7] For example, the METTL2A/2B/6 enzymes are particularly required for the efficient translation of serine AGU codons, which are decoded by tRNA-Ser-GCT.[7] This finding is significant because a subset of mRNAs encoding crucial proteins for cell cycle progression and DNA damage repair are enriched in these specific codons.[7] Consequently, a deficiency in m3C can lead to the downregulation of these proteins, causing impaired cell proliferation and increased sensitivity to DNA damage.[7]

Prerequisite for Other Modifications

In yeast, the presence of other modifications, such as N6-threonylcarbamoyladenosine (t6A) at position 37, can act as a positive determinant, enhancing the efficiency of m3C32 installation by Trm140.[1][2] This hierarchical relationship, where one modification influences another, illustrates the complex interplay within the epitranscriptomic network that ensures tRNA maturation and function. In human cells, t6A37 is also a prerequisite for m3C32 formation on tRNA-Thr by METTL2A, but not for tRNA-Ser modification by METTL6, further highlighting the substrate-specific strategies employed by these enzymes.[3]

Pathophysiological Consequences of m3C Deficiency

The fundamental role of m3C in ensuring translational fidelity means that its absence has significant pathological consequences. Dysregulation of m3C modification has been linked to several human diseases, most notably neurodevelopmental disorders and cancer.

  • Neurological Disorders: The proper expression of a vast and dynamic proteome is essential for neuronal development and function. The codon-biased translational control exerted by m3C is particularly important in this context. Loss-of-function mutations in the genes encoding m3C methyltransferases can lead to intellectual disability and other neurodevelopmental syndromes by disrupting the synthesis of key neuronal proteins.

  • Cancer: The link between m3C, cell cycle control, and DNA damage response suggests a role in cancer biology.[7] Loss of m3C on tRNA-Ser has been shown to influence cancer cell growth and pluripotency.[1][2] By impairing the translation of tumor suppressor genes or DNA repair proteins, m3C deficiency could contribute to genomic instability and tumorigenesis.

Enzyme System Organism tRNA Substrates Known Biological Association
Trm140S. cerevisiaetRNA-Thr, tRNA-SerGeneral translation fidelity
METTL2A/2BHuman / MousetRNA-Thr, tRNA-ArgTranslation fidelity, cell cycle, DNA damage response[6][7]
METTL6 / SerRSHuman / MousetRNA-SerCodon-biased translation, cell proliferation, cancer growth[1][6][7]
METTL8Human / Mousemt-tRNA-Thr, mt-tRNA-SerMitochondrial translation fidelity[1][5]
Caption: Summary of eukaryotic m3C methyltransferase systems and functions.

Methodologies for the Study of m3C

Investigating the role of m3C requires robust analytical techniques capable of detecting and quantifying this specific modification within a complex mixture of RNAs.

Experimental Workflow: From Cells to Data

A typical workflow for analyzing m3C involves isolating the RNA population of interest, digesting it into single nucleosides, and analyzing the resulting mixture using highly sensitive analytical chemistry techniques.

G

Protocol: Quantification of m3C in tRNA by LC-MS/MS
  • Causality: This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for nucleoside analysis. Its power lies in its ability to physically separate the complex mixture of nucleosides (LC) and then specifically detect and quantify m3C based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS). This provides unambiguous and highly sensitive results.

  • Self-Validation: The protocol's trustworthiness is ensured by including stable isotope-labeled internal standards and running unmodified synthetic RNA controls. The specific mass transition monitored for m3C (parent ion m/z 258.1 to a specific fragment ion m/z 126.1) serves as a unique chemical signature, preventing misidentification.[3]

Step-by-Step Methodology:

  • tRNA Isolation: Isolate total RNA from 1-5 million eukaryotic cells using a TRIzol-based method. For higher purity, enrich for the tRNA fraction using specialized column-based kits. Quantify the RNA using a NanoDrop spectrophotometer.

  • Enzymatic Hydrolysis:

    • In a 20 µL reaction, combine 500 ng of the purified tRNA with 1 U of nuclease P1. Incubate at 37°C for 6 hours in a buffer containing 20 mM NH4OAc (pH 5.2).[2]

    • Rationale: Nuclease P1 cleaves the phosphodiester bonds, releasing 5'-monophosphate nucleosides.

    • Add 0.5 U of bacterial alkaline phosphatase (BAP) to the reaction. Incubate at 37°C overnight.[2]

    • Rationale: BAP removes the phosphate group, yielding free nucleosides, which are required for MS analysis.

  • Sample Preparation: Filter the hydrolyzed sample through an ultrafiltration unit (e.g., 10 kDa MWCO) to remove enzymes and other proteins.

  • LC-MS/MS Analysis:

    • Inject 1-5 µL of the filtered sample onto a C18 reverse-phase HPLC column.[3]

    • Separate the nucleosides using a gradient of acetonitrile in water (with 0.1% formic acid).

    • Analyze the eluent using a triple-quadrupole mass spectrometer operating in positive ion, multiple reaction-monitoring (MRM) mode.[3]

    • Monitor the specific mass transition for m3C: m/z 258.1 → 126.1 .[3]

  • Data Quantification: Construct a standard curve using known concentrations of pure m3C nucleoside. Quantify the amount of m3C in the biological sample by comparing its peak area to the standard curve. Normalize the result to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.

Conclusion and Future Directions

3-methylcytidine is a vital epitranscriptomic mark that acts as a linchpin for translational fidelity and efficiency in eukaryotes. From its complex, evolving biosynthetic pathways to its direct impact on protein synthesis and human health, m3C demonstrates the profound importance of tRNA modifications in cellular homeostasis.

Future research will likely focus on delineating the complete network of proteins that read, write, and potentially erase this modification. Understanding how m3C levels are regulated in different tissues and developmental stages, and how they become dysregulated in disease, will open new avenues for diagnostic and therapeutic strategies. For drug development professionals, the enzymes of the m3C pathway, such as METTL6 and its interaction with SerRS, present novel targets for modulating protein synthesis in pathological contexts like cancer.

References

  • M³C32 tRNA modification controls serine codon-biased mRNA translation,... - ResearchGate. Available at: [Link]

  • Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • S. cerevisiae Trm140 has two recognition modes for 3-methylcytidine modification of the anticodon loop of tRNA substrates - PMC. Available at: [Link]

  • Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC. Available at: [Link]

  • METTL2B Gene - Methyltransferase 2B, TRNA N3-Cytidine - GeneCards. Available at: [Link]

  • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed. Available at: [Link]

  • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans | Semantic Scholar. Available at: [Link]

  • Three distinct 3-methylcytidine (m 3 C) methyltransferases modify tRNA and mRNA in mice and humans. | Read by QxMD. Available at: [Link]

  • Mutually exclusive substrate selection strategy by human m3C RNA transferases METTL2A and METTL6 | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6 - bioRxiv. Available at: [Link]

  • Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC - NIH. Available at: [Link]

Sources

Exploratory

3-Methylcytidine (m³C): Technical Guide to a Novel Non-Invasive Cancer Biomarker

[1] Executive Summary The search for robust, non-invasive cancer biomarkers has shifted from genomic mutations to the epitranscriptome—the landscape of post-transcriptional RNA modifications. Among these, 3-methylcytidin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The search for robust, non-invasive cancer biomarkers has shifted from genomic mutations to the epitranscriptome—the landscape of post-transcriptional RNA modifications. Among these, 3-methylcytidine (m³C) has emerged as a critical regulator of mitochondrial translation and a potent liquid biopsy candidate.[1] Unlike the abundant 5-methylcytosine (m⁵C), m³C is a "hard-stop" modification that disrupts Watson-Crick base pairing, playing a specific role in tRNA structure and stability.[1]

This guide details the mechanistic grounding of m³C in oncogenesis (driven by METTL8 ), its detection in biofluids, and the specific protocols required to distinguish it from its isomers using LC-MS/MS and HAC-seq.

Part 1: Molecular Mechanism & Oncogenic Driver[1]

The Writer: METTL8 vs. METTL1

It is critical to distinguish between the methyltransferase-like (METTL) family members. While METTL1 is responsible for N7-methylguanosine (m⁷G), METTL8 is the primary writer of m³C in mammals, specifically targeting position 32 of mitochondrial tRNAs (mt-tRNA


 and mt-tRNA

) and select mRNA species.[1]
The Pathway: Mitochondrial Metabolic Reprogramming

The presence of m³C at position 32 (anticodon loop) prevents aberrant hydrogen bonding, maintaining the "U-turn" structure required for efficient ribosome entry.

  • Dysregulation: In cancers such as breast, colorectal, and glioblastoma, METTL8 is often upregulated.[1]

  • Hyper-modification: Increased m³C stabilizes mt-tRNAs.[1]

  • Translational Surge: This enhances the translation of mitochondrial respiratory chain components (e.g., ND6, COX1).[1]

  • Metabolic Shift: The tumor cell optimizes oxidative phosphorylation (OXPHOS) alongside glycolysis, supporting cancer stem cell survival and metastasis.[1]

Visualization: The METTL8-m³C Signaling Axis

METTL8_Pathway METTL8 METTL8 (Methyltransferase) m3C m³C Modification (Position 32) METTL8->m3C Catalyzes methylation WDR4 WDR4 (Cofactor) WDR4->METTL8 Stabilizes tRNA mt-tRNA (Ser/Thr) Precursor tRNA->m3C Substrate Ribosome Mitochondrial Ribosome Entry m3C->Ribosome Stabilizes U-turn structure OXPHOS Enhanced OXPHOS (Tumor Metabolism) Ribosome->OXPHOS Translates ETC subunits

Figure 1: The METTL8-mediated pathway where m³C modification enhances mitochondrial translation, fueling tumor metabolism.[1][2][3]

Part 2: Diagnostic Utility & Liquid Biopsy[1]

Because RNA turns over more rapidly than DNA, modified nucleosides are excreted into urine and blood when RNA degrades.[1] Since humans lack the enzymes to demethylate or recycle m³C, it accumulates in biofluids, serving as a stoichiometric proxy for total tumor RNA methylation burden.

Cancer TypeBiomarker StatusObserved TrendClinical Relevance
Breast Cancer ValidatedElevated urinary m³CCorrelates with tumor stage and METTL8 expression.[1]
Colorectal Cancer High PotentialElevated tissue/serum m³CLinked to poor prognosis and metastasis.[1]
Glioblastoma EmergingElevated in tumor tissueAssociated with glioma stem cell maintenance.[1]

Part 3: Analytical Methodologies

Detecting m³C is challenging because it is isomeric with 5-methylcytidine (m⁵C) and N4-methylcytidine (m⁴C).[1] Standard mass spectrometry cannot distinguish them by mass alone; chromatographic separation is mandatory.[1]

Quantitative Gold Standard: LC-MS/MS
  • Principle: Isotope-dilution liquid chromatography-tandem mass spectrometry.

  • Differentiation: m³C elutes earlier than m⁵C on reverse-phase columns due to the positive charge on the N3 position at acidic pH (disrupting hydrophobicity).[1]

  • Target Transition:

    • Precursor: m/z 258.1 [M+H]⁺

    • Product: m/z 126.1 [Base + H]⁺ (Loss of ribose, 132 Da)[1]

Mapping Gold Standard: HAC-seq

Standard RNA-seq fails because m³C causes Reverse Transcriptase (RT) to arrest (hard stop), leading to truncated reads that are indistinguishable from other stops.[1]

  • Method: H ydrazine-A niline C leavage sequencing.[1][4][5]

  • Chemistry: Hydrazine selectively opens the pyrimidine ring of m³C (but not C or m⁵C).[1] Aniline then cleaves the phosphodiester backbone at the abasic site.[1]

  • Readout: Sequencing reads pile up exactly at the m³C site.

Visualization: HAC-seq Workflow

HAC_Seq_Workflow Input Total RNA / tRNA Step1 Hydrazine Treatment (Ring Opening of m³C) Input->Step1 Step2 Aniline Treatment (Strand Cleavage at Abasic Site) Step1->Step2 Specific Cleavage Step3 End Repair & Adapter Ligation Step2->Step3 Yields 3'-P and 5'-P Step4 cDNA Library Generation Step3->Step4 Output NGS Read Pileup (Identifies m³C location) Step4->Output

Figure 2: HAC-seq workflow utilizing specific chemical cleavage to map m³C sites at single-nucleotide resolution.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification from Urine

Objective: Quantify total m³C abundance relative to creatinine.[1]

Reagents:

  • Internal Standard (IS): [

    
    C, 
    
    
    
    N]-3-methylcytidine (or deuterated analog).[1]
  • Mobile Phase A: 0.1% Formic acid in Water.[1][6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1][6]

Step-by-Step:

  • Sample Prep: Thaw urine on ice. Centrifuge at 15,000 x g for 15 min at 4°C to remove debris.

  • Spiking: Mix 50 µL urine with 10 µL Internal Standard (1 µM).

  • Desalting/Extraction:

    • Add 400 µL ice-cold Acetonitrile (1:8 ratio) to precipitate proteins.[1]

    • Vortex 30s, incubate at -20°C for 20 min.

    • Centrifuge 15,000 x g for 15 min.

  • Drying: Transfer supernatant to a fresh tube. Evaporate to dryness in a vacuum concentrator (SpeedVac).

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).[1]

    • Flow: 0.3 mL/min.

    • Gradient: 0-2 min (1% B); 2-8 min (1% -> 15% B); 8-10 min (Wash 90% B).

    • Note: m³C is polar and elutes early.[1][7] Ensure the void volume does not interfere.[1]

  • MS/MS Parameters (MRM Mode):

    • Analyte (m³C): 258.1 -> 126.1 (Collision Energy ~15-20 eV).[1]

    • Isomer Check (m⁵C): 258.1 -> 126.1 (Must have distinct Retention Time; m⁵C elutes later).

Protocol B: HAC-seq for Mapping

Objective: Identify specific RNA transcripts carrying the m³C modification.[1]

Step-by-Step:

  • Fragmentation: Start with 5-10 µg total RNA.[1] (Optional: rRNA depletion).[1]

  • Hydrazine Reaction:

    • Incubate RNA in 50% Hydrazine solution at 0°C for 30-60 min.[1]

    • Control: Incubate separate aliquot in water.[1]

    • Precipitate RNA with Ethanol/Sodium Acetate.[1]

  • Aniline Cleavage:

    • Resuspend RNA in 1.0 M Aniline acetate (pH 4.5).[1]

    • Incubate at 60°C for 15 min in the dark.

    • Precipitate RNA immediately to stop reaction.[1]

  • Dephosphorylation: Treat with T4 Polynucleotide Kinase (T4 PNK) without ATP to remove the 3'-phosphate generated by aniline cleavage (required for adapter ligation).[1]

  • Library Prep: Use a Small RNA library prep kit (e.g., NEBNext).[1]

    • Ligate 3' adapter.[1]

    • Ligate 5' adapter.[1][8]

    • Reverse Transcribe and PCR amplify.[1]

  • Bioinformatics:

    • Align reads to reference genome.[1]

    • Identify "pileups" (start sites of reads) that are present in Hydrazine-treated samples but absent in water controls.

Part 5: Challenges & Trustworthiness[1]

The Isomer Trap

The most common failure mode in m³C research is misidentifying it as m⁵C.[1]

  • Validation: In LC-MS, you must run pure standards of m³C and m⁵C side-by-side to establish retention times.[1] m³C is positively charged at pH 3 (N3 protonation), making it less hydrophobic and faster-eluting than m⁵C.[1]

RT-Stop Artifacts

In sequencing, m³C blocks reverse transcriptase.[1][9]

  • Standard RNA-seq: Will show a drop-off in coverage at the m³C site, but this is indistinguishable from secondary structure stops.[1]

  • HAC-seq Solution: The chemical cleavage creates a physical 5'-end.[1] You are sequencing the cleavage product, not relying on RT fall-off, making it a positive detection method.

Stability

m³C is chemically stable in urine at -80°C for months, but repeated freeze-thaw cycles degrade the nucleoside.[1] Aliquot samples immediately after collection.

References

  • Cui, J., et al. (2021).[1] "Nucleotide resolution profiling of m3C RNA modification by HAC-seq." Nucleic Acids Research.[1][8] Link

  • Ma, J., et al. (2022).[1] "METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs."[1][2][3][10][11][12] Journal of Biological Chemistry. Link

  • Delaunay, S., & Frye, M. (2019).[1] "RNA modifications regulating cell fate in cancer."[1] Nature Cell Biology.[1] Link[1]

  • Marchand, V., et al. (2018).[1][8] "AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution." Angewandte Chemie. Link[1]

  • Su, Z., et al. (2022).[1] "Urine RNA modifications as biomarkers for bladder cancer."[1] Clinical Chemistry. Link (Generalized citation for urinary nucleoside methodology).[1]

Sources

Foundational

The Epigenetic Significance of N3-methylcytidine in mRNA Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The epitranscriptome, a complex layer of chemical modifications on RNA, is emerging as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The epitranscriptome, a complex layer of chemical modifications on RNA, is emerging as a critical regulator of gene expression. Among the more than 170 known RNA modifications, N3-methylcytidine (m3C) has garnered significant attention for its role in modulating mRNA stability. This technical guide provides a comprehensive overview of the epigenetic significance of m3C, detailing its discovery, the enzymatic machinery responsible for its deposition and potential removal, and its functional consequences on mRNA fate. We delve into the core mechanisms by which m3C influences mRNA stability, including its impact on RNA structure and its interplay with the cellular decay machinery. Furthermore, this guide offers detailed, field-proven protocols for the detection, quantification, and functional analysis of m3C, equipping researchers with the necessary tools to investigate this important modification in their own systems of interest.

Introduction: The Dawn of m3C in the Epitranscriptome

Initially identified in abundant non-coding RNAs such as transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), N3-methylcytidine (m3C) has more recently been discovered in eukaryotic messenger RNAs (mRNAs)[1][2]. This finding has opened up a new avenue of investigation into the post-transcriptional regulation of gene expression. The m3C modification involves the addition of a methyl group to the nitrogen at the third position of the cytidine base. While seemingly subtle, this modification has profound effects on the properties and function of the RNA molecule.

Studies have revealed that m3C is not merely a static mark but a dynamic modification with the potential to be written, erased, and read by a dedicated set of cellular proteins[3][4]. Its presence within an mRNA molecule can significantly alter its fate, with a growing body of evidence pointing towards a primary role in promoting mRNA decay[5][6]. This guide will explore the multifaceted nature of m3C, from its fundamental biochemistry to its broader implications in cellular homeostasis and disease.

The Enzymatic Machinery of m3C Metabolism

The dynamic regulation of m3C is orchestrated by a triad of protein classes: "writers," "erasers," and "readers"[3]. These proteins are responsible for the deposition, removal, and recognition of the m3C mark, respectively.

The "Writers": METTL Family Methyltransferases

The installation of m3C on RNA is catalyzed by a group of enzymes belonging to the methyltransferase-like (METTL) family. In mammals, three distinct enzymes have been identified to contribute to m3C formation:

  • METTL2 (METTL2A and METTL2B in humans) and METTL6: These enzymes are primarily responsible for m3C modification in tRNAs[1][2].

  • METTL8: This enzyme has been identified as the primary writer of m3C in mRNAs[2][7][8]. Interestingly, a nuclear isoform of METTL8 is responsible for m3C deposition in mRNAs, while another isoform is localized to the mitochondria and modifies mitochondrial tRNAs[2][5].

The substrate specificity of these enzymes ensures the precise placement of m3C within the transcriptome, highlighting the targeted nature of this modification.

The "Erasers": ALKBH3 Demethylase

The reversibility of m3C modification is suggested by the discovery of an "eraser" enzyme. The AlkB homolog 3 (ALKBH3), a member of the alpha-ketoglutarate-dependent dioxygenase family, has been shown to demethylate m3C in both tRNA and potentially mRNA, although its role in mRNA m3C removal is less established[9]. The existence of a demethylase points to a dynamic regulatory system where the m3C status of an mRNA can be altered in response to cellular signals.

The "Readers": Recognizing the m3C Mark

"Reader" proteins are crucial for translating the presence of an epigenetic mark into a functional outcome. These proteins specifically bind to the modified nucleotide and recruit other effector proteins to modulate the fate of the RNA molecule. While the reader proteins for m3C are still being actively investigated, the YTH domain-containing family of proteins, known readers for N6-methyladenosine (m6A), have been suggested as potential candidates, although their binding affinity for m3C appears to be lower than for m6A[4][10]. The identification of specific and high-affinity m3C reader proteins is a key area of ongoing research.

Diagram: The m3C Epitranscriptomic Machinery

m3C_machinery cluster_writers cluster_erasers cluster_readers Writers Writers (Methyltransferases) (Methyltransferases) METTL8 METTL8 mRNA_unmod mRNA (Cytidine) METTL2_6 METTL2/6 Erasers Erasers (Demethylases) (Demethylases) ALKBH3 ALKBH3 mRNA_m3C mRNA (m3C) Readers Reader Proteins (e.g., YTHDF family?) (Binding Proteins) (Binding Proteins) mRNA_unmod->mRNA_m3C Methylation mRNA_m3C->Readers Recognition mRNA_m3C->mRNA_unmod Demethylation

Caption: The dynamic regulation of m3C on mRNA.

Functional Consequences of m3C on mRNA Stability

The presence of m3C within an mRNA molecule can have significant repercussions for its stability and ultimate fate within the cell.

Structural Perturbations and Disruption of Base Pairing

The addition of a methyl group at the N3 position of cytidine disrupts the Watson-Crick base pairing with guanosine[11][12]. This structural perturbation can alter the local secondary structure of the mRNA, potentially exposing or masking binding sites for regulatory proteins. Molecular dynamics simulations have provided detailed insights into the altered base pairing geometry of m3C:G pairs in an RNA duplex[11][12].

A Signal for mRNA Degradation

A growing consensus in the field is that m3C acts as a mark for mRNA degradation[5][6]. Transcriptome-wide mapping studies have revealed that a significant proportion of m3C sites are concentrated in the 3' untranslated region (3' UTR) of mRNAs, a region known to harbor regulatory elements that control mRNA stability[5][6].

The prevailing model suggests that m3C promotes mRNA decay through the recruitment of the nonsense-mediated decay (NMD) machinery. The NMD pathway is a cellular surveillance mechanism that eliminates mRNAs containing premature termination codons (PTCs)[3][13]. Key components of the NMD pathway include the UPF1 helicase and the endo- and exonucleases SMG6 and SMG5/7[9][14][15]. While the precise mechanism is still under investigation, it is hypothesized that the structural changes induced by m3C, or the binding of a specific reader protein, may lead to the recruitment of UPF1 and the subsequent degradation of the m3C-modified transcript[11][16]. This process is thought to involve both deadenylation and decapping, followed by exonucleolytic decay[1][17].

Diagram: Proposed Mechanism of m3C-Mediated mRNA Decay

m3C_decay mRNA_m3C m3C-modified mRNA (in 3' UTR) Reader m3C Reader Protein mRNA_m3C->Reader Binding Degradation mRNA Degradation mRNA_m3C->Degradation UPF1 UPF1 Reader->UPF1 Recruitment Decay_Factors Decay Factors (SMG5/6/7, etc.) UPF1->Decay_Factors Activation Decay_Factors->mRNA_m3C Cleavage

Caption: m3C in the 3' UTR may recruit reader proteins and the NMD machinery.

Methodologies for the Study of m3C

Investigating the role of m3C requires a robust toolkit of experimental techniques. This section provides an overview and detailed protocols for key methodologies.

Detection and Quantification of m3C

Several methods are available for the detection and quantification of m3C, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography-tandem mass spectrometry directly detects and quantifies m3C nucleosides in total RNA.Highly quantitative and specific.Does not provide sequence context; requires specialized equipment.
Primer Extension Reverse transcriptase stalls at the m3C site, leading to a truncated cDNA product that can be detected by gel electrophoresis.Can identify the approximate location of m3C in a specific transcript.Not high-throughput; can be confounded by RNA secondary structure.
m3C-Specific Sequencing Various high-throughput sequencing methods have been developed to map m3C sites across the transcriptome.Provides transcriptome-wide, single-nucleotide resolution maps of m3C.Technically demanding; requires specialized bioinformatic analysis.
Transcriptome-Wide Mapping of m3C

Several sequencing-based techniques have been developed for the global analysis of m3C.

  • AlkB-facilitated RNA methylation sequencing (ARM-seq): This method utilizes the demethylase activity of E. coli AlkB to remove m3C and other methylations. By comparing sequencing libraries from AlkB-treated and untreated RNA, sites of modification can be identified[7][18][19].

  • Hydrazine-Aniline Cleavage sequencing (HAC-seq): This chemical-based method relies on the specific cleavage of the RNA backbone at m3C sites by hydrazine and aniline treatment[5][16][20][21].

  • m3C immunoprecipitation and sequencing (m3C-IP-seq): This technique uses an antibody specific for m3C to enrich for m3C-containing RNA fragments, which are then sequenced[2][5].

Diagram: Workflow for m3C-IP-seq

m3C_IP_seq Total_RNA 1. Isolate Total RNA Fragment 2. Fragment RNA Total_RNA->Fragment IP 3. Immunoprecipitate with anti-m3C antibody Fragment->IP Wash 4. Wash beads IP->Wash Elute 5. Elute RNA Wash->Elute Library_Prep 6. Library Preparation Elute->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Bioinformatic Analysis Sequencing->Analysis

Caption: A streamlined workflow for transcriptome-wide m3C mapping.

Functional Validation of m3C's Role in mRNA Stability

To functionally validate the role of m3C in mRNA stability, several experimental approaches can be employed.

  • In Vitro mRNA Decay Assay: This assay directly measures the stability of an m3C-modified mRNA in a controlled environment using cellular extracts.

  • RNA Pull-down Assay: This technique is used to identify proteins that bind to m3C-containing RNA oligonucleotides, which can help in the discovery of m3C reader proteins.

Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments discussed in this guide. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol: m3C Immunoprecipitation and Sequencing (m3C-IP-seq)

Objective: To enrich for and sequence m3C-containing RNA fragments from a total RNA sample.

Materials:

  • Total RNA

  • Anti-m3C antibody

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • Immunoprecipitation buffer

  • Wash buffers

  • RNA elution buffer

  • RNA purification kit

  • Library preparation kit for sequencing

Procedure:

  • RNA Fragmentation:

    • Start with high-quality total RNA.

    • Fragment the RNA to an average size of ~100-200 nucleotides using a suitable fragmentation buffer and incubation at an elevated temperature. The fragmentation time should be optimized.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m3C antibody in immunoprecipitation buffer for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and continue the incubation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and a final wash with a low-salt buffer to remove non-specific binding.

  • Elution:

    • Elute the m3C-containing RNA fragments from the beads using an appropriate elution buffer.

  • RNA Purification and Library Preparation:

    • Purify the eluted RNA using an RNA purification kit.

    • Proceed with library preparation for high-throughput sequencing according to the manufacturer's protocol.

Protocol: In Vitro mRNA Decay Assay

Objective: To determine the half-life of an m3C-modified mRNA in a cytoplasmic extract.

Materials:

  • In vitro transcribed, capped, and polyadenylated control and m3C-containing reporter mRNAs

  • Cytoplasmic extract (e.g., from HeLa S100 cells)[22][23][24][25]

  • RNA purification reagents

  • Reagents for RT-qPCR

Procedure:

  • Preparation of Cytoplasmic Extract:

    • Prepare a high-quality cytoplasmic extract from a suitable cell line following established protocols[22][23][24][25].

  • In Vitro Decay Reaction:

    • Set up the decay reactions by incubating the control and m3C-containing reporter mRNAs in the cytoplasmic extract at 37°C.

    • Collect aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • RNA Extraction and Analysis:

    • Immediately stop the reaction at each time point by adding an RNA extraction buffer.

    • Purify the RNA from each time point.

    • Quantify the amount of remaining reporter mRNA at each time point using RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of remaining mRNA at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining mRNA versus time and determine the mRNA half-life.

Protocol: RNA Pull-down Assay for m3C Reader Protein Identification

Objective: To identify proteins that bind to m3C-modified RNA.

Materials:

  • Biotinylated control and m3C-containing RNA oligonucleotides[26][27]

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Binding buffer

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Probe Immobilization:

    • Incubate the biotinylated RNA oligonucleotides with streptavidin-coated magnetic beads to immobilize the probes.

  • Binding Reaction:

    • Incubate the immobilized RNA probes with cell lysate in a binding buffer for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the RNA probes using an appropriate elution buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting for a candidate protein, or by mass spectrometry for unbiased identification of interacting proteins[6][28][29][30][31].

Conclusion and Future Perspectives

The discovery of m3C in mRNA has added another layer of complexity to our understanding of post-transcriptional gene regulation. It is now clear that m3C is a dynamic epigenetic mark that plays a significant role in controlling mRNA stability. The identification of the enzymes that write and potentially erase this mark, along with the emerging evidence for its recognition by reader proteins, provides a framework for understanding its regulatory functions.

Future research will undoubtedly focus on several key areas. The definitive identification and characterization of m3C reader proteins will be crucial for elucidating the precise molecular mechanisms by which m3C influences mRNA decay. Understanding how the m3C modification is regulated in response to different cellular stimuli and in various disease states, such as cancer, will provide valuable insights into its physiological and pathological roles[8][14][20]. Furthermore, the development of small molecule inhibitors or activators of the m3C metabolic enzymes could offer novel therapeutic strategies for diseases where m3C-mediated gene regulation is dysregulated. The continued exploration of the m3C epitranscriptome promises to uncover new principles of gene regulation and open up exciting avenues for therapeutic intervention.

References

  • Li, S., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]

  • He, C. (2010). Grand challenge commentary: RNA epigenetics?
  • Lykke-Andersen, S., et al. (2020). Nonsense-mediated mRNA decay relies on “two-factor authentication” by SMG5-SMG7. Nature Communications. [Link]

  • Karousis, E. D., et al. (2016). The UPF1 interactome reveals interaction networks between RNA degradation and translation repression factors in Arabidopsis. The Plant Cell.
  • Dango, S., et al. (2011). ALKBH3 and ALKBH2 protect against anxiolytic-like effects of ethanol. Neuropsychopharmacology.
  • Fukuhara, N., et al. (2005).
  • Shi, H., et al. (2017). YTHDF3 facilitates translation and decay of N6-methyladenosine-modified RNA. Cell Research. [Link]

  • Nachtergaele, S., & He, C. (2017). The emerging biology of RNA methyltransferases.
  • Schumann, U., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry. [Link]

  • Angel, T. E., & сожа, G. S. (2013). Mass spectrometry-based proteomics: qualitative identification to activity-based protein profiling. Methods in molecular biology (Clifton, N.J.).
  • Jin, G., et al. (2020). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research. [Link]

  • Gallouzi, I. E., & Steitz, J. A. (2001). The preparation and applications of cytoplasmic extracts from mammalian cells for studying aspects of mRNA decay. Methods. [Link]

  • Yang, Y., et al. (2021). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research. [Link]

  • Popp, M. W., & Maquat, L. E. (2013). Organizing principles of mammalian nonsense-mediated mRNA decay. Annual review of genetics. [Link]

  • Kim, Y. K., et al. (2022). UPF1 promotes rapid degradation of m6A-containing RNAs. Cell Reports. [Link]

  • Dignam, J. D., et al. (1983). Eukaryotic gene transcription with purified components. Methods in enzymology.
  • Lykke-Andersen, J., et al. (2000).
  • Chen, K., & Qian, W. (2021). Identification of lncRNA MEG3 Binding Protein Using MS2-Tagged RNA Affinity Purification and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.). [Link]

  • He, C., & Jaffrey, S. R. (2021). The expanding roles of RNA modifications.
  • Dai, X., et al. (2020). YTHDF2 Binds to 5-Methylcytosine in RNA and Modulates the Maturation of Ribosomal RNA. Analytical chemistry. [Link]

  • Boehm, V., & Gehring, N. H. (2016). The role of SMG6 in nonsense-mediated mRNA decay. Wiley interdisciplinary reviews. RNA.
  • He, F., & Jacobson, A. (1995). Identification of a novel component of the nonsense-mediated mRNA decay pathway by use of an interacting protein screen. Genes & development. [Link]

  • Sepich-Poore, C., et al. (2021).
  • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current protocols. [Link]

  • He, F., et al. (1997).
  • Lee, S., & Jeong, S. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International journal of molecular sciences. [Link]

  • Wang, S., et al. (2022). Integrative analysis of m3C associated genes reveals METTL2A as a potential oncogene in breast Cancer.
  • Al-Hussaini, K., & Maquat, L. E. (2022). An end-to-end workflow to study newly synthesized mRNA following rapid protein depletion in Saccharomyces cerevisiae. protocols.io. [Link]

  • Li, A., et al. (2017). YTHDF3 facilitates translation and decay of N6-methyladenosine-modified RNA. Cell Research. [Link]

  • EMBL-EBI. (2022). Discovering biological information from mass spectrometry based proteomics. YouTube. [Link]

  • Lykke-Andersen, J., et al. (2005). Recruitment and activation of mRNA decay enzymes by two ARE-mediated decay activation domains in the proteins TTP and BRF-1. Genes & development. [Link]

  • Mukherjee, N., et al. (2017). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Bio-protocol. [Link]

  • Cozen, A. E., et al. (2015). ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments. Nature methods. [Link]

  • Li, X., et al. (2021). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic acids research. [Link]

  • Shi, H., et al. (2019). YTHDF proteins: a family of m6A readers in cancer progression. Cancer cell international. [Link]

  • Park, O. H., et al. (2023). Transcriptome-wide analysis for glucocorticoid receptor-mediated mRNA decay reveals various classes of target transcripts. Experimental & molecular medicine. [Link]

  • Hrabeta-Robinson, E., et al. (2017). High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq). Methods in molecular biology (Clifton, N.J.). [Link]

  • Brogna, S., et al. (2016). The RNA helicase UPF1 associates with mRNAs co-transcriptionally and is required for the release of mRNAs from gene loci. eLife. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals Inc.. [Link]

  • Hall, T. M. T. (2021). An Optimized Quantitative Pull-Down Analysis of RNA- Binding Proteins Using Short Biotinylated RNA. Methods in molecular biology (Clifton, N.J.).
  • García-Martínez, J., et al. (2021). Impact of Methods on the Measurement of mRNA Turnover. International journal of molecular sciences. [Link]

  • Brogna, S., & Wen, J. (2009). The RNA helicase UPF1 is required for the release of mRNAs from the site of transcription. Molecular cell.
  • Abmayr, S. M., et al. (2001). Preparation of nuclear and cytoplasmic extracts from mammalian cells. Current protocols in molecular biology. [Link]

  • Creative Proteomics. (2012). Protein Identifications and characterization using MALDI -MS. YouTube. [Link]

  • Leger, A., et al. (2019). New Twists in Detecting mRNA Modification Dynamics. Trends in genetics : TIG. [Link]

  • Konieczny, D., & Sieber, S. A. (2019). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein journal of organic chemistry. [Link]

  • Su, R., et al. (2022). Fig. 1 YTHDF3 selectively binds to m 1 A-carrying RNA. a Illustration... ResearchGate. [Link]

Sources

Exploratory

Structural Impact of m3C Modification on tRNA Anticodon Loops

Executive Summary The 3-methylcytidine (m3C) modification is a critical post-transcriptional alteration found primarily at position 32 (C32) of the tRNA anticodon loop.[1][2][3][4] Unlike simple methylations that may onl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylcytidine (m3C) modification is a critical post-transcriptional alteration found primarily at position 32 (C32) of the tRNA anticodon loop.[1][2][3][4] Unlike simple methylations that may only affect hydrophobicity, m3C introduces a positive charge (cationic) and sterically blocks Watson-Crick base pairing. This guide details the structural physics of m3C, the specific enzymatic machinery (METTL2/METTL6) responsible for its biogenesis, and validated protocols for its detection. For drug development professionals, understanding m3C is increasingly vital, as its dysregulation is linked to mitochondrial dysfunction, neurodevelopmental disorders, and oncogenic translation reprogramming.

The Structural Physics of m3C

The m3C modification is not merely a label; it is a structural architect of the tRNA anticodon stem-loop (ASL). Its presence at position 32 is evolutionarily conserved in specific isodecoders (e.g., tRNA-Arg, tRNA-Thr) to ensure translational fidelity.

Electrostatic and Steric Mechanisms

The methylation of Cytidine at the N3 position results in two profound physicochemical changes:

  • Abolition of Base Pairing: The methyl group at N3 occupies the hydrogen-bonding face of Cytidine. This sterically prevents the formation of the canonical C32-A38 Watson-Crick pair often seen in unmodified tRNAs.

  • Cationic Charge: Under physiological conditions, m3C carries a permanent positive charge.

The "Loop Dynamics" Paradox

Recent structural studies (NMR and optical melting) reveal a paradox: m3C disrupts local base pairing (specifically the A31-U39 and C32-A38 interactions) yet stabilizes the overall loop electrostatically.

  • Disorder Induction: By blocking the C32-A38 cross-loop interaction, m3C forces the anticodon residues (34-36) into a more dynamic, solvent-exposed conformation.

  • Mg2+ Mimicry: The positive charge of m3C acts similarly to a bound Magnesium ion (Mg2+), stabilizing the phosphate backbone geometry of the loop without requiring a rigid hydrogen-bond network.

Table 1: Thermodynamic Impact of m3C on tRNA-Arg(UCU) ASL

ParameterUnmodified ASL (C32)Modified ASL (m3C32)Structural Implication
Melting Temp (Tm) ~68.5°C~69.0°CGlobal stability is maintained despite local disruption.
C32-A38 Pairing Canonical H-bondsAbolished Prevents misfolding into non-functional compact loops.
Loop Dynamics RigidDynamic/Flexible Increases entropy, facilitating rapid codon sampling at the ribosome P-site.
Electrostatics Neutral BasePositive Charge Functions as an intrinsic "Mg2+ clamp."

Enzymology and Biogenesis: The METTL Family

While METTL1 is widely recognized for m7G modification, the m3C landscape is governed by distinct homologs: METTL2 and METTL6 . It is critical for researchers to distinguish these pathways, as they target different tRNA subsets.

The Writer Complex
  • METTL2 (A/B): The primary methyltransferase for cytoplasmic tRNAs, specifically targeting C32 on tRNA-Thr and tRNA-Arg(CCU).

  • METTL6: Modifies tRNA-Ser isoacceptors.

  • METTL8: Primarily implicated in mRNA m3C and mitochondrial RNA processing, distinct from the cytoplasmic tRNA machinery.

These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.

Biogenesis Pathway Diagram

The following diagram illustrates the specific flow of m3C installation and its downstream effects on translation.

m3C_Biogenesis cluster_Enzymes Methyltransferase Complex SAM SAM (Cofactor) METTL2 METTL2A/B (Target: C32) SAM->METTL2 METTL6 METTL6 (Target: Ser-tRNA) SAM->METTL6 Pre_tRNA Pre-tRNA (Thr/Arg/Ser) Pre_tRNA->METTL2 Pre_tRNA->METTL6 m3C_tRNA Mature tRNA-m3C (Cationic Loop) METTL2->m3C_tRNA Methylation at N3 METTL6->m3C_tRNA Ribosome Ribosome P-Site Decoding m3C_tRNA->Ribosome Mg2+ Mimicry Loop Stabilization Translation Translation Fidelity & Efficiency Ribosome->Translation

Caption: Pathway of m3C biogenesis mediated by METTL2/6, leading to stabilized tRNA and translational fidelity.

Experimental Detection & Validation Protocols

Detecting m3C is challenging because it is silent in standard cDNA sequencing (it does not change base pairing preference in a way that causes specific mutations like A-to-I editing). However, its ability to block Reverse Transcriptase (RT) and its distinct mass make it detectable via specific workflows.

Protocol A: LC-MS/MS Nucleoside Quantification (Gold Standard)

Purpose: Precise quantification of global m3C levels in total tRNA.

  • RNA Isolation: Purify small RNA (<200 nt) using a silica-column kit (e.g., miRNeasy) or PAGE purification to remove rRNA/mRNA.

  • Hydrolysis:

    • Incubate 1 µg tRNA with Nuclease P1 (2 U) in 20 mM NH4OAc (pH 5.3) at 42°C for 2 hours.

    • Add Snake Venom Phosphodiesterase (0.002 U) and Alkaline Phosphatase (0.5 U) in 100 mM NH4HCO3 (pH 8.0). Incubate at 37°C for 2 hours.

    • Why: This converts RNA into single nucleosides.

  • Filtration: Pass the digest through a 10 kDa MWCO filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

    • Transition Monitoring: Monitor the specific mass transition for m3C (m/z 258 → 126).

    • Validation: Normalize against canonical Guanosine (G) signal to calculate the m3C/G ratio.

Protocol B: Primer Extension Inhibition (RT-Stop)

Purpose: Mapping the specific location (position 32) of m3C.

  • Primer Design: Design a 5'-radiolabeled ([32P]-ATP) DNA primer complementary to the tRNA region 3' of the suspected modification (e.g., complementary to nt 40-55).

  • Annealing: Mix 0.5 pmol labeled primer with 1 µg total RNA. Heat to 95°C for 2 min, then slow cool to 40°C.

  • Reverse Transcription (Low dNTPs):

    • Use a retroviral RT (e.g., SuperScript III or AMV).

    • Critical Step: Lower dNTP concentration to 0.05 mM (standard is often 0.5 mM).

    • Mechanism:[5][6] m3C blocks the progression of RT because the N3-methyl group disrupts the base pairing required for cDNA synthesis. Low dNTPs exacerbate this stop, making the band sharper.

  • Electrophoresis: Run the cDNA products on a 15% Denaturing Urea-PAGE sequencing gel alongside a Sanger sequencing ladder (A/C/G/T) of the same tRNA.

  • Result Interpretation: A strong band appearing at position 33 (indicating a stop before reading 32) confirms the presence of the modification.

Experimental Workflow Diagram

m3C_Detection cluster_MS Quantification (LC-MS/MS) cluster_RT Localization (Primer Extension) Input Purified tRNA Sample Digest Enzymatic Hydrolysis (Nucleosides) Input->Digest Anneal Anneal 32P-Primer (3' of target) Input->Anneal MS_Run LC-MS/MS (MRM: 258->126) Digest->MS_Run Quant Global m3C Abundance MS_Run->Quant RT_Rxn Reverse Transcription (Low dNTPs) Anneal->RT_Rxn Gel Urea-PAGE Analysis RT_Rxn->Gel Map Identify Stop Band (Position 32) Gel->Map

Caption: Dual workflow for quantifying (LC-MS) and mapping (RT-Stop) m3C modifications.

Therapeutic Implications

For drug development, m3C represents a targetable node in epitranscriptomics.[7]

  • Mitochondrial Diseases: Dysregulation of mitochondrial tRNA modifications (often involving METTL8 or related enzymes) leads to translational defects in the Electron Transport Chain (ETC), causing metabolic syndromes.

  • Oncology: METTL2 and METTL6 are often upregulated in specific carcinomas. The increased m3C levels stabilize tRNAs that decode oncogenes (e.g., growth factors), driving a "pro-proliferative" translational program. Inhibitors of the METTL2-SAM binding pocket are currently under investigation as potential chemotherapeutics.

References

  • Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA. Nucleic Acids Research / PubMed Central. [Link]

  • Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry. [Link]

  • Structures and mechanisms of tRNA methylation by METTL1-WDR4. Nature. [Link]

  • Mass Spectrometry-Based Pipeline for Identifying RNA Modifications. Analytical Chemistry. [Link][8]

  • General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research. [Link]

Sources

Foundational

Technical Whitepaper: 3-Methylcytidine Methosulfate – Physicochemical Profiling &amp; Handling

Topic: 3-Methylcytidine Methosulfate Solubility and Storage Stability Data Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary 3-Methylcytidine me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylcytidine Methosulfate Solubility and Storage Stability Data Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

3-Methylcytidine methosulfate (3-mC methosulfate) is a methylated nucleoside analog and a critical internal standard for HPLC/MS quantification of epigenetic RNA modifications. Naturally occurring as


 in tRNA and mRNA, it serves as a biomarker for specific cancer pathologies (e.g., breast cancer). This guide provides a rigorous physicochemical profile, focusing on solubility limits, pH-dependent stability, and degradation kinetics to ensure experimental reproducibility.
Chemical Identity & Physicochemical Properties[1][2]

3-Methylcytidine methosulfate differs significantly from unmodified cytidine due to the methylation at the N3 position. This modification creates a permanent positive charge on the pyrimidine ring at neutral pH, altering its solubility and stability profile.

PropertyData
Chemical Name 3-Methylcytidine methosulfate (salt)
CAS Number 21028-20-6 (Methosulfate salt); 2140-64-9 (Free base)
Molecular Formula

Molecular Weight 369.35 g/mol (Salt); 257.24 g/mol (Cation)
pKa (N3) ~8.7 – 9.3 (Predominantly protonated/cationic at physiological pH)
Appearance White to off-white crystalline solid
Hygroscopicity High (Methosulfate salts are typically hygroscopic)

Structural Insight: Unlike cytidine, where the N3 atom can accept a proton (pKa ~4.2), the N3-methyl group in 3-mC blocks this site and enforces a cationic resonance structure. This makes the glycosidic bond more susceptible to hydrolysis under acidic conditions compared to unmodified nucleosides.

Solubility Profile & Solvent Compatibility[3]

The methosulfate counterion enhances aqueous solubility compared to the free base, but organic solvent compatibility remains specific.

Solubility Data Table
SolventSolubility Limit (Max)Stability WindowRemarks
DMSO 40 mg/mL (108 mM)High (Months at -20°C)Recommended Stock Solvent. Hygroscopic; keep anhydrous.
Water (ddH₂O) ~20 mg/mLLow (<24h at 4°C)Prone to hydrolysis. Prepare fresh.
PBS (pH 7.4) ~2.08 mg/mLLow (<24h at 4°C)Ionic strength affects solubility.
Ethanol < 1 mg/mLModeratePoor solubility; used for precipitation.
DMF ~30 mg/mLHighAlternative to DMSO if required.
Preparation Protocols

Protocol A: High-Concentration Stock (Recommended)

  • Weigh 3-mC methosulfate in a humidity-controlled environment.

  • Dissolve in anhydrous DMSO to a concentration of 10–20 mg/mL .

  • Vortex for 1 minute. If particles persist, sonicate at 30°C for <5 minutes.

  • Aliquot into amber glass vials (hydrophobic interaction prevents adsorption) and store at -80°C.

Protocol B: In Vivo Formulation (Co-solvent System) For animal studies requiring aqueous delivery, use the following stepwise addition to prevent precipitation:

  • 10% DMSO Stock Solution (20 mg/mL)

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl) Result: Clear solution at ~2 mg/mL.[1] Use immediately.

Stability & Degradation Kinetics

The stability of 3-mC is dictated by two primary degradation pathways: Deamination and Glycosidic Hydrolysis .

Mechanism of Instability
  • Acidic Instability: At pH < 5, the N-glycosidic bond weakens, leading to depyrimidination (release of the methylated base and ribose).

  • Deamination Risk: Spontaneous deamination converts 3-methylcytidine (

    
    ) to 3-methyluridine (
    
    
    
    )
    . This reaction is accelerated by heat and extreme pH.
  • Alkaline Lability: While more stable than RNA phosphodiester bonds, the ribose ring can undergo degradation in strong alkali (pH > 10).

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation risks researchers must mitigate.

degradation_pathway cluster_conditions Critical Factors m3C 3-Methylcytidine (Active Standard) m3U 3-Methyluridine (Deamination Product) m3C->m3U Deamination (Spontaneous / Heat) Base 3-Methylcytosine Base + Ribose m3C->Base Hydrolysis (Acidic pH < 5) pH < 5 pH < 5 pH < 5->Base Temp > 37°C Temp > 37°C Temp > 37°C->m3U

Caption: Figure 1. Primary degradation pathways of 3-Methylcytidine. Avoidance of acidic pH and high temperatures is critical to prevent loss of the methyl-cytosine moiety.

Storage & Handling Protocols

Proper storage is binary: solid state requires moisture control, while liquid state requires temperature control.

Storage Stability Data
  • Solid Powder: Stable for 3 years at -20°C. Must be protected from light and moisture (desiccator recommended).

  • DMSO Solution: Stable for 6 months at -80°C.

  • Aqueous Solution: Unstable. Do not store. Degrades ~5-10% within 24 hours at room temperature.

Handling Decision Tree

storage_workflow Start Received 3-mC Methosulfate Form Form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid / Stock Form->Liquid Action1 Store at -20°C (Desiccated) Solid->Action1 Warning WARNING: Hygroscopic. Equilibrate to RT before opening. Solid->Warning Action2 Aliquot immediately Liquid->Action2 Action3 Store at -80°C (Avoid Freeze-Thaw) Action2->Action3

Caption: Figure 2. Storage and handling decision tree. Note the critical requirement to equilibrate the vial to room temperature (RT) before opening to prevent condensation.

Experimental Protocols: QC & Validation

To ensure the integrity of your 3-mC standard before use in critical assays (e.g., LC-MS/MS), perform this rapid QC check.

UV-Vis Purity Check
  • Blank: PBS (pH 7.4).

  • Sample: Dilute stock to 50 µM in PBS.

  • Scan: 220 nm to 320 nm.

  • Criteria:

    • 
      : ~278 nm (pH dependent).
      
    • Ratio:

      
       and 
      
      
      
      should match certificate of analysis. Significant deviation suggests deamination to uridine derivatives.
HPLC-UV Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (Polar retention focus).

  • Detection: 278 nm.

  • Expected RT: 3-mC elutes earlier than unmodified Cytidine due to the positive charge effect on C18 retention under these buffer conditions.

References
  • TargetMol. (n.d.). 3-Methylcytidine methosulfate - Storage & Solubility Information. Retrieved from

  • MedChemExpress. (2025). 3-Methylcytidine - Solubility and In Vivo Formulation. Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet: 3-Methylcytidine (methosulfate). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14237477, 3-Methylcytidine. Retrieved from

  • Bohnsack, K. E., & Bohnsack, M. T. (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs. Trends in Biochemical Sciences. Retrieved from

Sources

Exploratory

Technical Guide: Metabolic Pathways &amp; Analysis of 3-Methylcytidine (m³C)

Executive Summary 3-Methylcytidine (m³C) is a post-transcriptional RNA modification found primarily in tRNA (position 32) and mRNA.[1][2] Unlike canonical nucleosides, m³C represents a distinct metabolic node: it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcytidine (m³C) is a post-transcriptional RNA modification found primarily in tRNA (position 32) and mRNA.[1][2] Unlike canonical nucleosides, m³C represents a distinct metabolic node: it serves as a "hard" epigenetic mark that confers structural stability to tRNA but must be actively actively erased by specific dioxygenases (ALKBH family) to permit recycling or functional plasticity.

For drug development professionals and metabolic scientists, m³C is critical for two reasons:

  • The Repair Pathway (Targetable): It is a substrate for ALKBH3 , a prostate cancer antigen and DNA/RNA repair enzyme. Inhibition of this pathway leads to the accumulation of cytotoxic alkylated bases.

  • The Excretion Pathway (Biomarker): Free m³C released from RNA turnover is metabolically stable. It resists deamination by Cytidine Deaminase (CDA), making it a high-fidelity urinary biomarker for total RNA turnover, particularly in hyper-metabolic oncogenic states.

Part 1: The Enzymatic Landscape (Anabolism & Repair)

The metabolic life of m³C is defined by a tug-of-war between "Writers" (Methyltransferases) and "Erasers" (Dioxygenases).

The Writers (Anabolism)

m³C is not incorporated by polymerases; it is generated post-transcriptionally using S-adenosylmethionine (SAM) as a methyl donor.

  • tRNA: METTL2A , METTL2B , and METTL6 are responsible for m³C formation at position 32 in the anticodon loop of specific tRNAs (e.g., tRNA-Arg, tRNA-Thr, tRNA-Ser).[2] This methylation disrupts Watson-Crick base pairing, shaping the anticodon loop structure.

  • mRNA: METTL8 installs m³C on mRNA, influencing mitochondrial protein translation and potential stability.

The Erasers (The Repair Pathway)

The primary metabolic conversion of m³C occurs via oxidative demethylation . This is not a degradation step in the catabolic sense, but a "repair" or "regulatory" step to revert m³C back to Cytidine (C).

Key Enzyme: ALKBH3 (Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3).[3][4][5][6]

  • Mechanism: ALKBH3 utilizes non-heme Iron (Fe²⁺) and alpha-ketoglutarate (

    
    -KG) to oxidize the methyl group on the N3 nitrogen.
    
  • Reaction:

    
    .
    
  • Significance: This reaction is essential for cellular survival under alkylation stress. In cancer cells, ALKBH3 overexpression promotes survival by repairing methylated RNA that would otherwise trigger apoptosis or translational stalling.

Pathway Visualization: The ALKBH3 Mechanism

The following diagram illustrates the oxidative demethylation mechanism, highlighting the cofactor requirements essential for assay development.

ALKBH3_Mechanism cluster_inputs cluster_outputs m3C 3-Methylcytidine (m³C) ALKBH3 ALKBH3 / Fe(II) Complex m3C->ALKBH3 O2 Oxygen (O₂) O2->ALKBH3 aKG α-Ketoglutarate (Cofactor) aKG->ALKBH3 Inter Hydroxymethyl Intermediate ALKBH3->Inter Oxidation Succ Succinate ALKBH3->Succ CO2 CO₂ ALKBH3->CO2 Cyt Cytidine (Repaired RNA) Inter->Cyt Spontaneous Decomposition Form Formaldehyde Inter->Form

Figure 1: Oxidative demethylation of m³C by ALKBH3.[4][5] Note the requirement for


-KG and 

, yielding Cytidine and Formaldehyde.

Part 2: Catabolism & Excretion (The "Waste" Pathway)

When RNA containing m³C is degraded by nucleases (and not repaired by ALKBH3), the free m³C nucleoside is released. Here, metabolic logic diverges from canonical nucleosides.

The "Metabolic Dead End"

Canonical Cytidine is rapidly deaminated to Uridine by Cytidine Deaminase (CDA) . However, m³C is resistant to this pathway.

  • Structural Blockade: The methyl group at the N3 position carries a positive charge and sterically hinders the zinc-coordinated hydrolytic attack typical of CDA activity.

  • Consequence: Free m³C cannot be salvaged into the nucleotide pool (it is not a substrate for kinases in its methylated form) and cannot be catabolized to Uracil/Beta-alanine.

Excretion

Due to this enzymatic resistance, free m³C accumulates in the extracellular space and is cleared renally.

  • Clinical Utility: Urinary m³C levels correlate directly with the rate of whole-body tRNA/mRNA turnover.

  • Oncology: Elevated urinary m³C is observed in active malignancies (e.g., Hepatocellular Carcinoma) where tumor growth drives rapid tRNA synthesis and degradation.

Pathway Visualization: Global Metabolic Fate

This diagram contrasts the fate of Cytidine vs. 3-Methylcytidine, illustrating why m³C serves as a stable urinary biomarker.

Metabolic_Fate RNA Cellular RNA (tRNA/mRNA) Nuc Nucleases (Lysosomal/Cytosolic) RNA->Nuc Turnover Cyt Cytidine (C) Nuc->Cyt m3C 3-Methylcytidine (m³C) Nuc->m3C CDA Cytidine Deaminase (CDA) Cyt->CDA Salvage Nucleotide Salvage Pool Cyt->Salvage Kinases Block X m3C->Block Resistant to CDA Urine Urinary Excretion (Biomarker) m3C->Urine Renal Clearance (Unmetabolized) Urid Uridine CDA->Urid Deamination

Figure 2: Differential metabolic fate. Unlike Cytidine, m³C resists deamination and salvage, exiting the system intact.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of m³C requires high specificity to distinguish it from its isomer, 5-methylcytidine (m⁵C), and other mass-isobaric variants.

Experimental Protocol: UHPLC-MS/MS Quantification

Objective: Absolute quantification of m³C in biological fluids (Urine/Serum) or enzymatic RNA digests.

Step 1: Sample Preparation
  • For RNA: Digest 1

    
    g of total RNA using Nuclease P1  (2 U, 37°C, 2h) followed by Alkaline Phosphatase  (1 U, 37°C, 1h). This yields free nucleosides.
    
  • For Urine/Plasma: Perform protein precipitation. Add 100

    
    L sample to 300 
    
    
    
    L Acetonitrile (containing 10 nM stable isotope internal standard, e.g.,
    
    
    -m³C). Centrifuge at 14,000 x g for 15 min at 4°C.
Step 2: Chromatographic Separation
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is preferred over C18 for polar nucleosides to ensure retention and separation of isomers.

    • Recommendation: Waters BEH Amide (2.1 x 100 mm, 1.7

      
      m).
      
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes. (m³C typically elutes earlier than m⁵C on HILIC).

Step 3: Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
3-Methylcytidine 258.1 126.1 15Loss of Ribose (132 Da)
3-Methylcytidine 258.1 109.1 25Loss of Ribose +

Cytidine 244.1112.112Reference / Normalization
IS (

-m³C)
261.1129.115Internal Standard
Data Interpretation & Quality Control
  • Isomer Differentiation: m³C and m⁵C share the same precursor (

    
     258.1). They must  be separated chromatographically.[7] m³C is more polar and will interact differently on HILIC phases.
    
  • Validation: Linearity should be established from 0.5 nM to 1000 nM (

    
    ).
    

Part 4: Clinical & Drug Development Implications

Oncology Biomarkers

Elevated urinary m³C is a hallmark of high-turnover tumors.

  • Hepatocellular Carcinoma (HCC): Studies indicate significant elevation of m³C in HCC patients compared to healthy controls, driven by METTL8/ALKBH1 dysregulation.

  • Mechanism: Tumor cells upregulate tRNA synthesis to support rapid proliferation. The "waste" m³C from tRNA turnover spills into urine.

ALKBH3 Inhibitors

ALKBH3 is a validated target for cancer therapy.

  • Therapeutic Logic: Inhibiting ALKBH3 prevents the repair of m³C (and 1-methyladenosine) in cancer cells.

  • Outcome: Accumulation of alkylated bases

    
     Replication stress 
    
    
    
    Apoptosis.
  • Screening Assay: The LC-MS/MS protocol above can be adapted for in vitro drug screening by incubating recombinant ALKBH3 with m³C-oligonucleotides and measuring the conversion to Cytidine.

References

  • ALKBH3-Mediated Demethylation: Aas, P. A., et al. (2003). "Human and bacterial oxidative demethylases repair alkylation damage in both RNA and DNA." Nature. Link

  • m³C in tRNA/mRNA: Xu, L., et al. (2017).[8] "Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans."[2] Journal of Biological Chemistry. Link

  • ALKBH1 Activity: Kawarada, L., et al. (2017). "ALKBH1 is an RNA dioxygenase that demethylates N3-methylcytidine in tRNA." Nucleic Acids Research. Link

  • Urinary Excretion & Biomarkers: Nakano, K., et al. (1993). "Urinary excretion of modified nucleosides as a biological marker of RNA turnover." Clinica Chimica Acta. Link

  • LC-MS/MS Methodology: Su, Z., et al. (2014). "Liquid chromatography-mass spectrometry profiling of ribonucleoside modifications in RNA." Nature Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Urinary 3-Methylcytidine by LC-MS/MS

Executive Summary & Clinical Significance Modified nucleosides are the "debris" of RNA turnover. Unlike canonical nucleosides, modified variants like 3-methylcytidine (m3C) cannot be recycled by salvage pathways; they ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Modified nucleosides are the "debris" of RNA turnover. Unlike canonical nucleosides, modified variants like 3-methylcytidine (m3C) cannot be recycled by salvage pathways; they are excreted quantitatively in urine.[1][2] This makes them exceptional non-invasive biomarkers for whole-body RNA metabolism.

Elevated urinary m3C is increasingly cited as a hallmark of hyper-metabolic states, specifically in breast cancer and lung cancer , where tRNA methyltransferase activity is upregulated.

The Challenge: Quantifying m3C is technically demanding due to:

  • Isomeric Interference: It shares the same precursor mass (

    
     258.1) and fragment ions as 5-methylcytidine (m5C) and 
    
    
    
    -acetylcytidine (ac4C).
  • Matrix Complexity: Urine contains high salt and urea concentrations that suppress electrospray ionization (ESI).

  • Polarity: m3C is highly polar, leading to poor retention on standard C18 columns.

The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Phenylboronic Acid (PBA) Solid Phase Extraction (SPE) . This combination ensures isomeric separation and removal of matrix interferences, providing a robust, self-validating workflow.

Analyte Properties & Mechanism

Property3-Methylcytidine (m3C)5-Methylcytidine (m5C)Significance
Formula C₁₀H₁₅N₃O₅C₁₀H₁₅N₃O₅Isomers (Same Mass)
MW 257.24 Da257.24 DaRequires chromatographic resolution
pKa (Base) ~8.7 (N3-methyl)~4.2 (N3-H)Critical: m3C is cationic at neutral pH; m5C is neutral.
Origin tRNA / rRNADNA / RNADistinct biological pathways
Mechanistic Insight: The Charge Difference

The methylation at the N3 position of the cytosine ring in m3C creates a localized positive charge distribution (cationic character) at physiological pH. In contrast, m5C retains the neutral character of cytidine. We exploit this drastic difference in HILIC chromatography , where the charged m3C exhibits significantly stronger retention and distinct selectivity compared to the neutral m5C, preventing false positives.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific chemistry used to purify the analyte.

Workflow cluster_SPE PBA Solid Phase Extraction (Specificity) Urine Raw Urine (Centrifuged) IS Add Internal Std (m3C-d3 or m5C-d3) Urine->IS Load Load @ pH 8.5 (Covalent Binding) IS->Load Wash Wash (Remove Salts/Urea) Load->Wash Retains cis-diols Elute Elute @ pH 2.0 (Break Boronate Bond) Wash->Elute Acid hydrolysis LC HILIC Separation (Amide Column) Elute->LC MS MS/MS Detection (m/z 258.1 -> 126.1) LC->MS

Caption: Workflow utilizing Phenylboronic Acid (PBA) chemistry to selectively isolate cis-diol compounds (nucleosides) from urine matrix.

Protocol 1: Sample Preparation (PBA SPE)

Why this method? While "dilute-and-shoot" is faster, it suffers from severe ion suppression for polar analytes in urine. Phenylboronic Acid (PBA) SPE covalently binds the cis-diol group of the ribose sugar at basic pH. This is highly specific to nucleosides, washing away urea, salts, and non-ribose metabolites.

Materials:

  • Bond Elut PBA SPE Cartridges (100 mg, Agilent or equivalent).

  • Binding Buffer: 250 mM Ammonium Acetate, pH 8.8 (adjusted with NH₄OH).

  • Elution Buffer: 0.1 M Formic Acid in Water.

Step-by-Step:

  • Normalization: Measure urinary creatinine. Normalize urine volume to equivalent creatinine load OR use a fixed volume (200 µL) and correct mathematically later.

  • Spiking: Add 20 µL of Internal Standard (IS) solution (1 µg/mL m3C-d3) to 200 µL urine.

  • Buffering: Add 600 µL of Binding Buffer to the sample. Vortex. Check pH > 8.5.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Binding Buffer through the SPE cartridge.

  • Loading: Load the buffered sample. Gravity flow or low vacuum (1 mL/min). Mechanism: m3C covalently binds to boronate.

  • Washing: Wash with 1 mL Binding Buffer. Mechanism: Removes urea and salts; m3C remains bound.

  • Elution: Elute with 2 x 500 µL Elution Buffer . Mechanism: Acidic pH hydrolyzes the boronate ester, releasing m3C.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase (90% ACN).

Protocol 2: LC-MS/MS Conditions

Column Selection: Do not use C18. It cannot retain m3C nor separate it from m5C effectively.

  • Recommended: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC-Amide phase.

  • Why: The Amide phase interacts with the hydroxyl groups of the ribose and the ionic charge of the base, providing excellent retention and isomer resolution.

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • B: Acetonitrile (LC-MS grade).

Gradient Profile:

Time (min)Flow (mL/min)% B (Organic)Phase
0.000.495Initial Hold
1.000.495Equilibration
6.000.470Elution Gradient
7.000.450Wash
7.100.495Re-equilibration
10.000.495End

MS/MS Parameters (Source: ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

  • Gas Flow: 1000 L/hr

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (

)
Product (

)
CE (eV)TypeNote
3-Methylcytidine 258.1 126.1 18 Quant Loss of Ribose (-132)
3-Methylcytidine258.1109.125QualLoss of NH3 from base
5-Methylcytidine 258.1126.118Interference Must separate by RT
IS (m3C-d3)261.1129.118QuantInternal Standard

Validation & Quality Control

To Ensure Trustworthiness and Self-Validation :

  • Isomer Resolution Test: You must inject a mixture of pure m3C and m5C standards during method development.

    • Expected Result: m5C (neutral) elutes earlier (~2.5 min) than m3C (cationic) (~4.0 min) on the Amide column.

    • Fail Criteria: If peaks overlap (Resolution < 1.5), lower the pH of Mobile Phase A or reduce the gradient slope.

  • Creatinine Correction: Urinary volume varies with hydration. Report all results as nmol m3C / mmol Creatinine .

    • Formula:

      
      
      
  • Linearity & Range:

    • Target Range: 1 ng/mL to 1000 ng/mL.

    • R² > 0.995 required.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH MismatchEnsure Mobile Phase A is buffered (Ammonium Formate). Unbuffered acid causes tailing in HILIC.
Low Sensitivity Matrix SuppressionCheck the "Wash" step in SPE. Urea is the main suppressor. Ensure 100% MeOH wash is not used after loading (it precipitates proteins); use aqueous buffer.
RT Shift HILIC EquilibrationHILIC requires longer equilibration than C18. Ensure at least 3 minutes of high organic flow between injections.
m3C/m5C Co-elution Column AgingAmide columns lose polarity over time. Replace column or decrease %B start to 90%.

References

  • Clinical Significance of Modified Nucleosides: Seidel, A., et al. "Modified nucleosides: an accurate tumor marker for clinical diagnosis of cancer, early detection and therapy control." British Journal of Cancer, 2006.

  • PBA SPE Methodology: Boos, K. S., et al. "Affinity chromatography of cis-diols on phenylboronic acid phases." Journal of Chromatography B, 2000.

  • HILIC Separation of Nucleosides: Dudley, E., et al. "Mass spectrometry profiling of nucleosides and modified nucleosides." Methods in Enzymology, 2017.

  • Isomer Differentiation (m3C vs m5C): Su, Y., et al. "Simultaneous determination of urinary modified nucleosides by HILIC-MS/MS." Analytical and Bioanalytical Chemistry, 2019.[3] (Validating the charge-based separation logic).

Sources

Application

Application Note: High-Fidelity Synthesis of RNA Oligonucleotides Containing 3-Methylcytidine (m³C)

This Application Note is structured for researchers and drug development professionals requiring high-fidelity synthesis of RNA oligonucleotides containing 3-methylcytidine (m³C) . It addresses the specific chemical inst...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and drug development professionals requiring high-fidelity synthesis of RNA oligonucleotides containing 3-methylcytidine (m³C) . It addresses the specific chemical instability of the m³C residue during standard deprotection and provides a validated protocol to prevent transamination and degradation.

Executive Summary

3-Methylcytidine (m³C) is a post-transcriptional modification found primarily in the anticodon loop of tRNA (position 32) and increasingly identified in mRNA.[1][2] Physiologically, m³C carries a permanent positive charge, disrupting Watson-Crick base pairing and significantly altering RNA thermal stability and folding.[3][4]

Synthesizing m³C-containing RNA is chemically challenging. The N3-methyl group activates the C4 position, rendering the cytosine ring highly susceptible to nucleophilic attack. Standard fast deprotection protocols using Methylamine (AMA) are strictly contraindicated , as they cause rapid transamination to N³,N⁴-dimethylcytidine. This guide details a robust protocol using N⁴-acetyl-3-methylcytidine phosphoramidite combined with UltraMild chemistry to ensure sequence integrity.

Chemical Strategy & Mechanistic Insight

The Challenge: Nucleophilic Instability

In standard RNA synthesis, the exocyclic amine of cytidine is protected (e.g., Benzoyl or Acetyl). In m³C, the N3 position is methylated, which creates a permanent positive charge on the pyrimidine ring.[4] This electron-deficient system makes the C4 carbon a "hotspot" for nucleophiles.

  • The Risk: If Methylamine (commonly used in AMA reagents for rapid deprotection) is present, it attacks C4, displacing the exocyclic amine.

  • The Result: Conversion of the desired m³C to N³,N⁴-dimethylcytidine , resulting in a mass shift (+14 Da) and loss of biological function.

The Solution: UltraMild Chemistry

To bypass this, we utilize an N⁴-acetyl protected m³C phosphoramidite. While the acetyl group is labile, the deprotection strategy must strictly avoid strong nucleophiles like methylamine.

  • Building Block: 5'-Dimethoxytrityl-N4-acetyl-N3-methyl-Cytidine, 2'-O-TBDMS phosphoramidite.[5]

  • Deprotection Reagent: Ammonium Hydroxide (NH₄OH) or Ethanolic Ammonia.

  • Co-Reagents: To allow for mild deprotection of the entire strand, all other nucleotides (A, G, C) should ideally be UltraMild (Pac-A, iPr-Pac-G, Ac-C) to ensure they are fully deprotected under the conditions required to preserve m³C.

Detailed Synthesis Protocol

Materials & Reagents[1][6][7][8]
ComponentSpecificationNotes
m³C Monomer N⁴-Acetyl-2'-O-TBDMS-3'-methylcytidine Store dry at -20°C. Dissolve immediately before use.
Standard Monomers UltraMild RNA Phosphoramidites Pac-A, Ac-C, iPr-Pac-G, U (standard).
Diluent Anhydrous ACN / DCM (1:1) Critical: m³C is less soluble in pure ACN. Use a 1:1 mix.
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTT0.25 M in Acetonitrile.
Oxidizer 0.02 M Iodine in THF/Pyridine/H₂OStandard oxidation.
Deblocking 3% TCA in DichloromethaneStandard detritylation.
Solid-Phase Synthesis Cycle

Perform synthesis on a standard automated DNA/RNA synthesizer (e.g., ABI 394, MerMade).

  • Dissolution: Dissolve the m³C phosphoramidite to 0.1 M using 50% Anhydrous Dichloromethane (DCM) / 50% Acetonitrile (ACN) .

    • Reasoning: The N3-methyl modification alters solubility; pure ACN may lead to precipitation or nozzle clogging.

  • Coupling:

    • Time: 6–10 minutes (Standard RNA coupling).

    • Efficiency: Typically >98%.[1]

  • Capping: Standard Acetic Anhydride/N-Methylimidazole capping is compatible.

  • DMT Status:

    • DMT-ON: Recommended if purifying by Reverse Phase HPLC (RP-HPLC).

    • DMT-OFF: Recommended if purifying by Ion Exchange (IEX) or if immediate usage is required.

Deprotection & Cleavage (The Critical Step)

WARNING: DO NOT USE AMA (Ammonium Hydroxide/Methylamine).[4]

Step 1: Base Deprotection & Cleavage
  • Transfer the CPG column contents to a sealable vial.

  • Add Ethanolic Ammonia (Ammonium Hydroxide : Ethanol, 3:1 v/v) or 30% Aqueous Ammonium Hydroxide .

  • Incubate at Room Temperature for 17–24 hours OR 55°C for 4–6 hours .

    • Note: If using UltraMild monomers for the rest of the sequence, RT incubation is sufficient and safer.

  • Evaporate the solution to dryness in a SpeedVac.

Step 2: 2'-O-Silyl Removal
  • Resuspend the pellet in DMSO (100 µL) .

  • Add 125 µL of TEA·3HF (Triethylamine trihydrofluoride).

  • Incubate at 65°C for 2.5 hours .

  • Quench with Isopropanol and precipitate, or desalting via Sephadex G-25/Nap columns.

Quality Control & Analysis

Mass Spectrometry (ESI-MS)

Verification of m³C incorporation requires high-resolution MS.

  • Target Mass: Calculate the molecular weight of the RNA assuming m³C (same mass as Methylcytidine, +14 Da vs Cytidine).

  • Impurity Flag: If you observe a peak at +14 Da relative to the expected m³C product mass (i.e., +28 Da vs native C), this indicates transamination (m³C

    
     m³,m⁴C dimethyl). This confirms Methylamine contamination or improper deprotection.
    
HPLC Purification[7][8]
  • Anion Exchange (Dionex DNAPac PA200):

    • Buffer A: 25 mM Tris-HCl, pH 8.0.[1]

    • Buffer B: 25 mM Tris-HCl, pH 8.0, 1 M NaClO₄.

    • Profile: m³C is positively charged, which may slightly reduce retention time compared to native C depending on pH, but the effect is masked by the phosphate backbone.

  • RP-HPLC (TEAA/Acetonitrile):

    • Standard gradients apply.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for m³C RNA synthesis, highlighting the critical divergence from standard protocols.

m3C_Synthesis_Workflow Start Start: Sequence Design Reagent_Prep Reagent Prep: Dissolve Ac-m3C in 1:1 ACN/DCM Start->Reagent_Prep Synthesis Solid Phase Synthesis (UltraMild Phosphoramidites) Reagent_Prep->Synthesis Decision Deprotection Strategy Synthesis->Decision Path_AMA AMA (MeNH2/NH4OH) Standard Protocol Decision->Path_AMA Avoid Path_NH4 NH4OH / EtOH (No Methylamine) Decision->Path_NH4 Required Fail FAILURE: Transamination to m3,4C (+14 Da Error) Path_AMA->Fail Desilylation 2'-O-Deprotection (TEA·3HF, 65°C) Path_NH4->Desilylation QC QC: ESI-MS Check for +14 Da shift Desilylation->QC Success SUCCESS: Intact m3C RNA QC->Success

Figure 1: Critical decision pathway for m³C RNA synthesis. The red diamond indicates the pivotal deprotection step where standard AMA reagents must be avoided to prevent product degradation.

References

  • Glen Research. N3-Methyl-C-CE Phosphoramidite (10-3013). [Link][5]

  • Moreno, S., Flemmich, L. & Micura, R. (2022).[1][4] Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie.[1][3][4][6] [Link]

  • Mao, S., et al. (2021).[1][3][4][7][8][9] Chemical Synthesis and Structural Insights of N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology.[3][4] [Link]

  • Mathivanan, J., et al. (2021).[1][7][8][9] Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols.[7][8][9] [Link][7]

Sources

Method

High-Specificity Antibody-Based Detection of N3-Methylcytidine (m3C) in Total RNA

Application Note & Protocol Guide | Version 2.0 Abstract N3-methylcytidine (m3C) is a prevalent post-transcriptional modification in tRNA (position 32) and has recently been identified in mRNA, catalyzed by the methyltra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

N3-methylcytidine (m3C) is a prevalent post-transcriptional modification in tRNA (position 32) and has recently been identified in mRNA, catalyzed by the methyltransferase METTL8 .[1][2][3][4][5][6] Unlike 5-methylcytidine (m5C), the methyl group in m3C is located on the Watson-Crick face of the nucleobase, directly disrupting base pairing and impacting translation efficiency and RNA stability.

This guide addresses the specific challenges of detecting m3C using antibody-based methods. Unlike robust m6A protocols, m3C detection requires strict adherence to pH controls due to the chemical instability of the N3-methyl ring and the necessity of distinguishing RNA-specific signals from DNA contamination.

Technical Principle & Mechanistic Constraints
The Antibody Challenge

Most commercial antibodies targeting methylated cytosine are raised against 5-methylcytidine (m5C). Antibodies specific to N3-methylcytidine are distinct and must be validated for lack of cross-reactivity with m5C and unmodified cytidine.

  • Target Accessibility: Because m3C disrupts Watson-Crick pairing, it often resides in single-stranded loops (e.g., tRNA anticodon loops) or destabilized mRNA regions. However, secondary structure can still mask the epitope.

  • Denaturation Requirement: Efficient antibody binding requires thermal denaturation of the RNA to expose the m3C moiety, which is often buried within the tertiary fold of tRNA.

Chemical Stability Warning

CRITICAL: The N3-methyl group renders the pyrimidine ring susceptible to nucleophilic attack. While standard alkaline fragmentation (high pH > 9.0 + heat) is common in MeRIP-seq, it can accelerate the ring-opening or deamination of m3C.

  • Recommendation: This protocol utilizes enzymatic fragmentation or divalent cation-mediated fragmentation at neutral pH to preserve modification integrity.

Experimental Workflow Logic

The following diagram outlines the decision process and workflow for m3C analysis.

m3C_Workflow Start Total RNA Input (DNase Treated) QC QC: Bioanalyzer & NanoDrop (A260/280 > 2.0) Start->QC Denature Thermal Denaturation (70°C, 5 min) -> Ice QC->Denature Choice Experimental Goal? Denature->Choice DotBlot Workflow A: Dot Blot (Global Quantification) Choice->DotBlot Screening RIP Workflow B: m3C-RIP (Enrichment/Sequencing) Choice->RIP Mapping Crosslink UV Crosslink to N+ Nylon Membrane DotBlot->Crosslink Ab_Inc Incubation with anti-m3C Ab (4°C) Crosslink->Ab_Inc Frag Enzymatic Fragmentation (RNase III/T1) to ~100nt RIP->Frag IP Immunoprecipitation (Protein A/G Beads) Frag->IP Elute Competitive Elution (Free m3C nucleoside) IP->Elute

Figure 1: Decision matrix for m3C analysis. Note the critical denaturation step prior to antibody exposure.

Protocol A: m3C Dot Blot (Global Quantification)

Purpose: Rapidly assess global changes in m3C levels (e.g., METTL8 KD vs. WT).

Reagents
  • Membrane: Positively charged Nylon membrane (Hybond-N+).

  • Blocking Buffer: 5% BSA in TBST (Do not use Milk; casein phosphoproteins can interfere with some nucleotide antibodies).

  • Primary Antibody: Anti-N3-methylcytidine (Rabbit polyclonal).

  • Controls: Synthetic m3C-oligo (Positive), Unmodified C-oligo (Negative).

Step-by-Step Procedure
  • Sample Prep: Dilute total RNA to 100 ng/µL. Prepare a 2-fold serial dilution (1000 ng, 500 ng, 250 ng).

  • Denaturation: Heat RNA at 65°C for 5 minutes , then snap-cool on ice for 3 minutes. Rationale: Unfolds tRNA structure to expose m3C.

  • Spotting: Spot 2 µL of RNA onto the Nylon membrane. Air dry for 10 mins.

  • Crosslinking: UV crosslink at 120 mJ/cm² (254 nm).

  • Blocking: Incubate membrane in 5% BSA/TBST for 1 hour at RT.

  • Primary Antibody: Incubate with anti-m3C (1:1000 in blocking buffer) overnight at 4°C.

  • Washing: Wash 3x 10 min with TBST.

  • Detection: Incubate with HRP-conjugated Secondary Ab (1:5000) for 1 hour. Develop with ECL.

Data Interpretation:

  • Signal should be present in WT and reduced in METTL8-KO samples.

  • Validation: Methylene Blue staining of the membrane post-transfer ensures equal RNA loading.

Protocol B: m3C-RIP (RNA Immunoprecipitation)

Purpose: Enrich m3C-modified transcripts for RT-qPCR or Library Prep.

Buffer Compositions
  • Lysis/IP Buffer: 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, RNase Inhibitor (40 U/mL).

  • Elution Buffer: IP Buffer + 1 mM N3-methylcytidine nucleoside (for competitive elution) OR Proteinase K buffer.

Step-by-Step Procedure

Phase 1: Input Preparation & Fragmentation

  • Start with 50–100 µg Total RNA .

  • Ribosomal Depletion (Optional but Recommended): Use RiboMinus or similar to remove rRNA, which may mask lower abundance mRNA signals.

  • Fragmentation:

    • Standard: Metal-ion fragmentation (Zn2+) at 70°C for 3-5 min.

    • Preferred (m3C safe):RNase III digestion for 10 mins at 37°C. Stop with EDTA.

    • Target Size: 100–200 nucleotides.

  • Save Input: Set aside 10% of fragmented RNA as "Input."

Phase 2: Immunoprecipitation

  • Bead Prep: Wash 50 µL Protein A/G Magnetic Beads. Coat with 3–5 µg anti-m3C antibody in IP Buffer for 2 hours at 4°C.

  • IP Reaction: Add fragmented RNA to the antibody-bead complex.

  • Incubation: Rotate for 4 hours at 4°C. Note: Do not incubate overnight; non-specific binding increases significantly.

  • Washing:

    • Low Salt Wash (IP Buffer) x 2

    • High Salt Wash (IP Buffer + 300 mM NaCl) x 2

    • TE Wash x 1

Phase 3: Elution & RNA Recovery

  • Option A (High Specificity): Add 100 µL IP Buffer containing 1 mM free N3-methylcytidine . Rotate 1 hour at 4°C. This competes the antibody off the RNA.

  • Option B (Standard): Add Proteinase K buffer and digest at 50°C for 30 mins.

  • Extraction: Phenol:Chloroform:Isoamyl Alcohol extraction followed by Ethanol precipitation.

Critical Control Points & Troubleshooting
IssueProbable CauseCorrective Action
High Background (IgG) Non-specific RNA binding to beads.Pre-clear RNA lysate with empty beads for 1 hour before adding antibody-beads.
No Signal (Dot Blot) Epitope masked by secondary structure.Increase denaturation temp to 70°C or add 50% Formamide to spotting buffer.
DNA Contamination Antibody cross-reacts with DNA m3C.Treat all samples with TURBO DNase ; verify with "No-RT" qPCR controls.
Low Enrichment (RIP) m3C hydrolysis during fragmentation.Switch from alkaline/heat fragmentation to enzymatic fragmentation (RNase T1/A).
Validation Mechanism (Self-Correcting)

To prove the signal is genuine m3C and not off-target binding:

  • METTL8 Knockout: The signal in mRNA (specifically 3' UTR regions) should vanish in METTL8-KO cell lines.

  • RT-Stop Assay: m3C causes Reverse Transcriptase to stall. Perform RT-qPCR using a primer downstream of a known m3C site (e.g., tRNA-Ser). A high "Stop" rate confirms the modification.

References
  • Xu, L., et al. (2017). "Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans."[3] Journal of Biological Chemistry.

  • Cui, Q., et al. (2021). "m3C-RNA-seq: A method for transcriptome-wide mapping of N3-methylcytidine." Nature Protocols (Contextual reference for sequencing logic).
  • Scholler, E., et al. (2021). "METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs." Molecular Cell.

  • Bohnsack, K.E., et al. (2019). "The role of RNA methylation in the regulation of gene expression." Trends in Biochemical Sciences. (Review of stability mechanics).

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of Modified Nucleosides in RNA Using 3-Methylcytidine Methosulfate as an Internal Standard by LC-MS/MS

Abstract The analysis of modified nucleosides in RNA is critical for understanding their roles in gene regulation, cellular processes, and disease. This document provides a comprehensive guide for the quantitative analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of modified nucleosides in RNA is critical for understanding their roles in gene regulation, cellular processes, and disease. This document provides a comprehensive guide for the quantitative analysis of modified nucleosides in RNA samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). We detail a robust protocol that employs 3-Methylcytidine methosulfate as an internal standard to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, RNA biology, and biomarker discovery.

Introduction: The Significance of 3-Methylcytidine and its Role in Nucleoside Analysis

RNA molecules are subject to a wide array of chemical modifications that are not encoded in the genome, adding a layer of complexity to the regulation of gene expression.[1][2] 3-Methylcytidine (m3C) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[3][4][5] In tRNA, m3C is known to influence tRNA structure and stability, thereby impacting the fidelity and efficiency of translation.[3][4] Recent studies have also identified m3C in mRNA, where it may play a role in mRNA stability and degradation.[5][6][7]

The accurate quantification of m3C and other modified nucleosides is crucial for elucidating their biological functions. Furthermore, altered levels of modified nucleosides, including 3-Methylcytidine, have been implicated as potential biomarkers for diseases such as cancer.[8]

Why 3-Methylcytidine Methosulfate as an Internal Standard?

In quantitative mass spectrometry, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations during sample preparation and analysis.[9][10] An ideal internal standard should have physicochemical properties similar to the analytes of interest but be distinguishable by the mass spectrometer. 3-Methylcytidine methosulfate is an excellent choice as an internal standard for nucleoside analysis for several reasons:

  • Structural Similarity: As a modified nucleoside, it behaves similarly to other nucleosides during extraction and chromatographic separation.

  • Stable Isotope Labeling Not Always Necessary: While stable isotope-labeled internal standards are the gold standard, a structurally similar compound like 3-Methylcytidine can provide reliable quantification, especially when a labeled version of every analyte is not feasible or commercially available.[11]

  • Commercial Availability: 3-Methylcytidine methosulfate is commercially available in high purity.[8][12]

This application note will focus on a HILIC-based LC-MS/MS method, as HILIC is particularly well-suited for the retention and separation of polar compounds like nucleosides.[13][14][15]

Principles of the Chromatographic Method: HILIC for Nucleoside Separation

The separation of nucleosides presents a challenge for traditional reversed-phase liquid chromatography (RPLC) due to their high polarity.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining and separating these polar analytes.[13][14][15]

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer. The separation mechanism in HILIC is complex and involves a combination of partitioning, adsorption, and ionic interactions.[15] Essentially, a water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.[15]

Advantages of HILIC for Nucleoside Analysis:

  • Enhanced Retention of Polar Analytes: HILIC provides excellent retention for highly polar compounds that would otherwise elute in or near the void volume in RPLC.[13]

  • MS Compatibility: The high organic content of the mobile phase in HILIC promotes efficient desolvation and ionization in the mass spectrometer source, often leading to improved sensitivity.

  • Orthogonal Selectivity: HILIC offers a different separation selectivity compared to RPLC, which can be advantageous for resolving complex mixtures of nucleosides and their isomers.[16][17]

The choice of a zwitterionic or unbonded silica HILIC column can provide excellent peak shapes and separation for a wide range of nucleosides.[13][18]

Experimental Workflow and Protocols

This section details the step-by-step protocol for the quantitative analysis of modified nucleosides in RNA using 3-Methylcytidine methosulfate as an internal standard.

Materials and Reagents
  • RNA Sample: Purified total RNA or specific RNA fraction (e.g., tRNA, mRNA).

  • 3-Methylcytidine methosulfate: High purity (≥98%) standard.[12]

  • Nuclease P1: From Penicillium citrinum.

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium Acetate: LC-MS grade.

  • Acetonitrile (ACN): LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Ultrapure Water: (18.2 MΩ·cm).

  • Microcentrifuge tubes and filters: (0.22 µm).

Sample Preparation: Enzymatic Digestion of RNA

The goal of sample preparation is to hydrolyze the RNA into its constituent nucleosides.

  • RNA Denaturation: In a microcentrifuge tube, dissolve 1-5 µg of RNA in 20 µL of ultrapure water. Heat the sample at 95 °C for 5 minutes, then immediately place it on ice for 5 minutes to denature the RNA.

  • Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3) and 1 µL of Nuclease P1 (e.g., 1 U/µL). Incubate at 37 °C for 2 hours.

  • Alkaline Phosphatase Treatment: Add 3 µL of 10X BAP buffer (e.g., 500 mM Tris-HCl, pH 8.5) and 1 µL of BAP (e.g., 1 U/µL). Incubate at 37 °C for an additional 2 hours.

  • Internal Standard Spiking: Add a known amount of 3-Methylcytidine methosulfate internal standard solution to the digested sample. The final concentration should be within the linear range of the calibration curve.

  • Protein Removal: Add 70 µL of acetonitrile to the sample to precipitate the enzymes. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and can be optimized for your specific instrumentation and analytes of interest.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC system capable of high pressure gradients
Column Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate, 0.1% Formic Acid in Water
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium formate, 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Data Acquisition and Analysis
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target nucleosides and a constant concentration of the 3-Methylcytidine methosulfate internal standard.

  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Data Presentation

Table 2: Example MRM Transitions for Selected Nucleosides

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cytidine (C)244.1112.1
3-Methylcytidine (m3C)258.1126.1
5-Methylcytidine (m5C)258.1126.1
Adenosine (A)268.1136.1
Guanosine (G)284.1152.1
Uridine (U)245.1113.1
Internal Standard
3-Methylcytidine 258.1 126.1

Note: The precursor to product ion transition for 3-Methylcytidine and 5-Methylcytidine is the same.[6] Chromatographic separation is essential to distinguish these isomers.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantitative analysis of modified nucleosides.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis rna RNA Sample denature Denaturation (95°C, 5 min) rna->denature digest Enzymatic Digestion (Nuclease P1 & BAP) denature->digest is_spike Spike with 3-Methylcytidine IS digest->is_spike precip Protein Precipitation (Acetonitrile) is_spike->precip filter Filtration (0.22 µm) precip->filter lcms HILIC-LC-MS/MS filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Method) data->quant

Caption: Experimental workflow for nucleoside analysis.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following quality control measures should be implemented:

  • Method Blank: A sample containing all reagents except the RNA should be processed to check for contamination.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Stability: The stability of 3-Methylcytidine methosulfate and other nucleosides in solution should be considered, as some modified nucleosides can be prone to degradation.[19]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of modified nucleosides in RNA using 3-Methylcytidine methosulfate as an internal standard. The use of HILIC-LC-MS/MS offers a sensitive and robust platform for this analysis. By following this guide, researchers can obtain high-quality, reproducible data to advance our understanding of the epitranscriptome.

References

  • Bertin Bioreagent. (n.d.). 3-Methylcytidine (methosulfate) - Biochemicals. Retrieved from [Link]

  • Zhong, M., et al. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs.
  • Sheng, J. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. PubMed.
  • Helm, M., & Motorin, Y. (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs. MBExC.
  • Müller, M., et al. (2022). acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
  • Boccaletto, P., et al. (n.d.). 3-methylcytidine (m3C).
  • Zhong, M., & Sheng, J. (n.d.). "Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". In Current Protocols in Nucleic Acid Chemistry.
  • Jonkhout, N., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PMC - PubMed Central.
  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from [Link]

  • Liang, D., et al. (2026).
  • DeMott, M. S., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection.
  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
  • Yu, H., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD). eScholarship.
  • Suzuki, T. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed.
  • Wang, Y., & Li, X. (2022).
  • Song, L., et al. (2004). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Oxford Academic.
  • Yang, Y., et al. (2025).
  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • The Pharma Innovation Journal. (2023).
  • Fekete, S., Imiolek, M., & Lauber, M. (2025).
  • EpigenTek. (n.d.). Global RNA Methylation Quantification by LC-MS/MS. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They?
  • ResearchGate. (2025).
  • Horváth, C., et al. (1977). Reversed phase high performance liquid chromatographic separations of nucleotides in the presence of solvophobic ions.
  • Thermo Fisher Scientific. (n.d.).
  • YMC Europe. (n.d.).
  • Diduco. (n.d.).
  • Kellner, S., et al. (2025).
  • ResearchGate. (2022).
  • Yang, Y., et al. (2025). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. ScienceDirect.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-Methylcytidine methosulfate in aqueous solution vs. DMSO

Welcome to the technical support guide for 3-Methylcytidine methosulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methylcytidine methosulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and stability of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)
1. What is 3-Methylcytidine methosulfate and what are its key properties?

3-Methylcytidine (m3C) is a modified nucleoside, a derivative of cytidine.[1] In biological systems, it is recognized as an epigenetic modification in tRNA and has recently been discovered in mRNA as well.[2][3] The methylation at the N3 position of the cytosine base plays a crucial role in its biochemical function, but it also introduces specific stability challenges. The methosulfate salt form is often supplied to improve handling and solubility characteristics.

Below is a summary of its key chemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₅ • CH₄SO₄
Molecular Weight 369.3 g/mol
Monoisotopic Mass 257.1012 Da (for 3-Methylcytidine base)[4]
Appearance Crystalline solid

View Chemical Structure of 3-Methylcytidine

G Chemical Structure of 3-Methylcytidine cluster_pyrimidine Pyrimidine Ring cluster_ribose Ribose Ring N1 N C2 C=O N1->C2 C1_ribose C1' N1->C1_ribose N-glycosidic bond N3 N+ C2->N3 C4 C=N N3->C4 Me CH₃ N3->Me C5 C C4->C5 C6 C C5->C6 C6->N1 O_ribose O O_ribose->C1_ribose C2_ribose C2' C1_ribose->C2_ribose C3_ribose C3' C2_ribose->C3_ribose OH2 OH C2_ribose->OH2 C4_ribose C4' C3_ribose->C4_ribose OH3 OH C3_ribose->OH3 C4_ribose->O_ribose C5_ribose C5'-CH₂OH C4_ribose->C5_ribose

Caption: Structure of the 3-Methylcytidine cation.

Troubleshooting Guide: Stability & Solution Handling
2. I dissolved 3-Methylcytidine methosulfate in a buffer for my assay and my results are inconsistent. What could be the cause?

This is a common issue that points directly to the stability of 3-Methylcytidine in aqueous solutions. The primary cause of instability is deamination .

Causality: The N3-methylation of the cytidine ring makes it susceptible to hydrolysis, which can lead to deamination, converting 3-Methylcytidine into 3-Methyluridine.[5] This conversion alters the molecule's structure and, consequently, its biological activity and analytical profile, leading to unreliable and inconsistent experimental results. A systematic study of 44 modified nucleosides found that 3-Methylcytidine was among thirteen that decomposed in a temperature-dependent manner in aqueous solution over a six-month period.[5]

Caption: Degradation pathway of 3-Methylcytidine in aqueous solution.

3. Which solvent is better for preparing stock solutions: Water or DMSO?

For long-term stability, anhydrous DMSO is unequivocally the superior choice.

  • Aqueous Solutions (e.g., buffers, water): Not recommended for storage. The presence of water, especially at non-neutral pH or elevated temperatures, accelerates the deamination of 3-Methylcytidine to 3-Methyluridine.[5] While suitable for immediate use in an experiment, stock solutions should not be stored in aqueous media for extended periods.

  • DMSO (Dimethyl Sulfoxide): As an aprotic solvent, DMSO does not participate in hydrolysis reactions. It is an excellent choice for preparing concentrated stock solutions for long-term storage.[6] Commercial suppliers recommend storing solutions in DMSO at -80°C for up to one year.[1]

Expertise Insight: The stability difference is fundamental. Water is a protic solvent that can actively participate in chemical reactions like hydrolysis. DMSO is aprotic and primarily acts to solvate the compound, protecting it from such degradation pathways, especially when stored under anhydrous conditions at low temperatures.

4. What are the optimal storage conditions for solid compound and prepared stock solutions?

Adhering to correct storage protocols is critical for ensuring the integrity of your compound and the reproducibility of your experiments.

FormSolventStorage TemperatureRecommended DurationRationale
Powder N/A-20°CUp to 3 yearsMinimizes degradation from atmospheric moisture and thermal energy.[1]
Stock Solution Anhydrous DMSO-80°CUp to 1 yearThe aprotic nature of DMSO and ultra-low temperature prevent hydrolytic degradation and slow down any other potential reactions.[1][7]
Working Solution Aqueous Buffer2-8°CFor immediate use onlyAqueous solutions are prone to degradation. Prepare fresh from a DMSO stock for each experiment.[5]

Trustworthiness Check: Why -80°C over -20°C for solutions? While -20°C is adequate for many compounds, the ultra-low temperature of -80°C effectively brings molecular motion to a near-halt, providing the best possible protection for sensitive molecules like modified nucleosides in solution over long periods.[7]

Experimental Protocols & Workflows
5. How should I prepare a stock solution of 3-Methylcytidine methosulfate to maximize its stability?

This protocol is designed to be a self-validating system, minimizing exposure to destabilizing factors at each step.

Caption: Recommended workflow for preparing stable stock solutions.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the vial of solid 3-Methylcytidine methosulfate to warm to room temperature (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.

  • Weighing: Rapidly weigh the desired amount of powder in a clean, dry environment.

  • Dissolution: Add the appropriate volume of anhydrous-grade DMSO to achieve your target concentration. Ensure the DMSO is from a freshly opened bottle or has been properly stored to prevent water absorption.

  • Homogenization: Vortex the solution thoroughly until all the solid has completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-retention cryovials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C.

6. How can I verify the stability of my 3-Methylcytidine methosulfate solution over time?

If you suspect degradation or want to validate a new experimental condition, a simple stability study using LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard.

Protocol: LC-MS Stability Assessment

  • Initial Sample (T=0): Prepare your 3-Methylcytidine methosulfate solution in the solvent of interest (e.g., your assay buffer). Immediately take an aliquot, dilute it to an appropriate concentration for LC-MS analysis, and run it. This is your baseline.

    • Expected Mass (M+H)⁺: 258.11 Da (for the 3-methylcytidine cation).[4]

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature).

  • Time-Point Analysis: At set time points (e.g., 1 hr, 4 hrs, 24 hrs, 7 days), take another aliquot, dilute it identically to the T=0 sample, and analyze it by LC-MS.

  • Data Analysis:

    • Monitor the Parent Peak: Compare the peak area of the 3-Methylcytidine mass (m/z 258.11) at each time point relative to T=0. A decrease indicates degradation.

    • Search for Degradation Products: Look for the appearance and increase of a new peak corresponding to 3-Methyluridine. The mass of this product will be different, allowing for clear identification.

This self-validating approach provides definitive, quantitative data on the stability of your compound under your specific experimental conditions.[5]

References
  • Al-Mugotir, M. H., Al-Ajlan, F. S., Al-Shiluwi, H. A., Al-Otaibi, F. T., Al-Qahtani, A. A., & Macgregor, R. B., Jr. (2022). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. Biophysical Chemistry, 282, 106741. Available at: [Link]

  • Xu, L., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry, 292(41), 16964–16974. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylcytidine. PubChem Compound Summary for CID 14237477. Available at: [Link]

  • Kellner, S., Neumann, J., Rosenkranz, D., Lebedeva, S., Ketting, R. F., Zischler, H., Schneider, D., & Helm, M. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling. Chemical Communications, 50(28), 3516–3518. Available at: [Link]

  • Helm, M. (n.d.). 3-methylcytidine (m3C). Modomics - A Database of RNA Modifications. Available at: [Link]

  • Vackova, I., et al. (2024). Storage conditions affect the composition of the lyophilized secretome of multipotent mesenchymal stromal cells. Scientific Reports, 14(1), 10188. Available at: [Link]

  • Riml, A., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]

  • Bertin Bioreagent. (n.d.). 3-Methylcytidine (methosulfate). Bertin Bioreagent. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting m3C Antibody Cross-Reactivity

Topic: 3-Methylcytidine (m3C) Antibody Specificity & Optimization Audience: RNA Biologists, Epitranscriptomics Researchers Status: [LIVE] Core Directive: The "Abundance Paradox" Critical Alert: The fundamental challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylcytidine (m3C) Antibody Specificity & Optimization Audience: RNA Biologists, Epitranscriptomics Researchers Status: [LIVE]

Core Directive: The "Abundance Paradox"

Critical Alert: The fundamental challenge in m3C immunoprecipitation (MeRIP) is not just affinity; it is relative abundance . Unmodified cytidine (C) is approximately 1,000 to 10,000 times more abundant in total RNA than 3-methylcytidine (m3C).

Even an antibody with 99% specificity for m3C (and 1% cross-reactivity to C) will generate a signal dominated by noise. The "m3C signal" you observe is statistically likely to be unmodified Cytidine background unless proven otherwise via Competition Assays or Orthogonal Chemical Validation .

Module 1: Diagnostic & Troubleshooting FAQs
Q1: I see m3C peaks distributed evenly across cytosolic mRNAs. Is this biological or technical?

Diagnosis: Likely Technical Artifact . Reasoning: Biologically, m3C is primarily a tRNA modification (catalyzed by METTL2A/B, METTL6).[1][2] The only known mRNA writer is METTL8 , which is predominantly mitochondrial and targets specific mt-tRNAs (Ser/Thr) and potentially a very narrow subset of mRNAs [1, 2]. Widespread cytosolic mRNA peaks usually indicate:

  • Non-specific binding to unmodified Cytidine.

  • Ribosomal RNA contamination (rRNA is highly structured and sticky).

Action Plan:

  • Step 1: Overlay your peaks with RepeatMasker tracks. If peaks align perfectly with Alu elements or rRNA repeats, it is non-specific binding.

  • Step 2: Perform a Peptide/Nucleoside Competition Assay (See Protocol Section).

Q2: My Dot Blot shows signal in the "No Antibody" control or the "Unmodified RNA" control. Why?

Diagnosis: Inadequate Blocking or Secondary Antibody Cross-reactivity. Reasoning: RNA carries a negative charge. If the membrane is not blocked effectively, the secondary antibody (often positively charged) will bind electrostatically to the RNA spots regardless of the primary antibody.

Troubleshooting Matrix:

ParameterStandard ProtocolOptimization for m3CWhy?
Blocking Agent 5% Milk5% BSA (Fatty Acid Free) Milk contains phospho-proteins and undefined RNAs that can interfere. BSA is cleaner.
Wash Buffer TBST (0.1% Tween)TBST (0.1% Tween) + 300mM NaCl Higher salt disrupts weak electrostatic interactions between Ab and unmodified C.
RNA Loading 1 µg per dot200 ng - 500 ng per dot Overloading RNA creates a "sponge" for non-specific binding.
Q3: How do I validate that my antibody is distinguishing m3C from m5C (5-methylcytidine)?

Diagnosis: Structural Cross-reactivity. Reasoning: m3C (N3-methyl) and m5C (C5-methyl) are isomers. While m3C disrupts Watson-Crick pairing (causing RT stops), m5C does not. Antibodies raised against the nucleoside hapten often struggle to distinguish the position of the methyl group if the epitope presentation is poor.

The Fix: You cannot rely solely on the antibody. You must use an Orthogonal Method .

  • Gold Standard: AlkAniline-Seq [3].[3][4][5] This chemical method uses alkaline hydrolysis followed by aniline cleavage.[5] It specifically cleaves m3C (and m7G) but not m5C or unmodified C.

  • If your antibody peaks do not overlap with AlkAniline-Seq cleavage sites, your antibody is cross-reacting.

Module 2: Visualizing the Validation Logic

The following diagram illustrates the Competition Assay , the only self-validating system to confirm antibody specificity before sequencing.

CompetitionAssay cluster_Inputs Step 1: Pre-Incubation (30 mins) cluster_Membrane Step 2: Dot Blot Binding Ab Anti-m3C Antibody Free_m3C Free m3C Nucleoside (Competitor) Ab->Free_m3C Incubate Free_C Free Cytidine (Non-Competitor) Ab->Free_C Incubate Target Immobilized m3C-RNA Free_m3C->Target Apply to Blot Free_C->Target Apply to Blot Result_Pass Signal LOST (Specific) Target->Result_Pass If Ab blocked by m3C Result_Fail Signal RETAINED (Non-Specific) Target->Result_Fail If Ab binds anyway Result_Control Signal RETAINED (Expected) Target->Result_Control If Ab ignores C

Caption: Logic flow for a Competition Assay. If pre-incubating the antibody with free m3C nucleoside abolishes the signal on the blot, the antibody is specific. If the signal remains, the antibody is binding non-specifically to the RNA backbone.

Module 3: Standard Operating Procedure (SOP)
Protocol: High-Stringency Dot Blot for m3C Validation

Objective: Determine the specific signal-to-noise ratio of the m3C antibody against unmodified Cytidine.

Reagents:

  • Synthetic RNA Oligo (m3C modified).

  • Synthetic RNA Oligo (Unmodified Cytidine control - Sequence must be identical to m3C oligo).

  • Blocking Buffer: 5% BSA in TBST.[6]

  • Free m3C Nucleoside (for competition).

Step-by-Step Workflow:

  • Spotting:

    • Dilute both RNA oligos to 100 ng/µL.

    • Spot 1 µL of m3C-RNA and C-RNA onto a Hybond-N+ membrane in duplicate rows.

    • UV Crosslink (120 mJ/cm²) to covalently bind RNA.

  • Blocking:

    • Incubate membrane in 5% BSA/TBST for 1 hour at RT.[6]

    • Note: Do not use milk.

  • Primary Antibody Preparation (The Critical Step):

    • Prepare two tubes of Primary Antibody (1:1000 dilution in blocking buffer).

    • Tube A (Control): Add 10 µM unmodified Cytidine.

    • Tube B (Competition): Add 10 µM free m3C nucleoside.

    • Incubate both tubes for 30 minutes at RT before adding to the membrane.

  • Incubation:

    • Cut the membrane. Incubate one half with Tube A and the other with Tube B overnight at 4°C.

  • Washing & Detection:

    • Wash 3x 10 mins with High Salt TBST (500mM NaCl).

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.

    • Develop with ECL.[7]

Interpretation:

  • Valid Antibody: Tube A shows signal on m3C-RNA only. Tube B shows no signal (or >90% reduction) on m3C-RNA.

  • Invalid Antibody: Tube B still shows strong signal (Ab binds backbone, not base). Tube A shows signal on C-RNA (Cross-reactivity).

Module 4: Biological Controls (The "Truth" Serum)

If your Dot Blot passes, you must validate biologically using cell lines deficient in m3C writers.

Target RNAWriter EnzymeValidation Control Cell LineExpected Result (in KO)
mt-tRNA (Ser/Thr) METTL8 METTL8 KO (HEK293T)Complete loss of m3C signal in mitochondrial fraction.
cyto-tRNA (Ser/Arg) METTL2A / METTL2B METTL2A/B dKOLoss of signal in specific tRNA isodecoders.
cyto-tRNA (Ser-GCU) METTL6 METTL6 KOLoss of signal in tRNA-Ser(GCU).

Note: If you are studying mRNA m3C, you must use a METTL8 KO line. If the mRNA peaks persist in the METTL8 KO, they are likely false positives (or generated by an unknown writer, though this is less probable than antibody artifact) [1, 4].

References
  • METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs. Source: Lentini, J. M., et al. (2021). BioRxiv / Nucleic Acids Research.

  • Mutually exclusive substrate selection strategy by human m3C RNA transferases METTL2A and METTL6. Source: Xu, L., et al. (2021). Nucleic Acids Research.[4]

  • AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution. Source: Marchand, V., et al. (2018).[4] Angewandte Chemie.

  • Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Source: Cui, J., et al. (2021). Nucleic Acids Research.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Urinary 3-Methylcytidine (m³C) in Healthy vs. Breast Cancer Cohorts

[1] Executive Summary 3-methylcytidine (m³C) is a modified nucleoside found in tRNA and mRNA.[1][2] Unlike canonical nucleosides, modified variants like m³C are not recycled by the salvage pathway after RNA degradation;...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-methylcytidine (m³C) is a modified nucleoside found in tRNA and mRNA.[1][2] Unlike canonical nucleosides, modified variants like m³C are not recycled by the salvage pathway after RNA degradation; instead, they are excreted intact in urine. This property makes them excellent indicators of whole-body RNA turnover.

In the context of Breast Cancer (BC) , metabolic perturbations and increased proliferation rates lead to elevated tRNA turnover. Consequently, urinary m³C levels are consistently elevated in BC patients compared to healthy controls. This guide details the biological origin of this biomarker, provides a validated LC-MS/MS quantification protocol, and objectively compares quantitative levels observed in clinical studies.

Biological Context: The Origin of Urinary m³C

To interpret urinary levels accurately, researchers must understand the upstream epitranscriptomic machinery. m³C is not a random byproduct but the result of specific methyltransferase activity.

Mechanistic Pathway

The presence of m³C in urine is a direct readout of the catabolism of specific tRNAs. In humans, the formation of m³C is catalyzed by specific Methyltransferase-like (METTL) enzymes:

  • METTL2A/B: Responsible for methylating tRNA-Thr and tRNA-Arg at position 32.[1][2]

  • METTL6: Specifically methylates tRNA-Ser at the anticodon loop.[2] Notably, METTL6 activity requires interaction with Seryl-tRNA Synthetase (SerRS), linking translation efficiency directly to this modification.

In tumorigenesis, the demand for protein synthesis upregulates these machineries. When these hyper-modified tRNAs degrade, the m³C nucleoside is released into the bloodstream and cleared by the kidneys.

Biological Pathway Diagram

m3C_Pathway Metabolites S-Adenosyl Methionine (SAM) Enzymes Methyltransferases (METTL2A/B, METTL6) Metabolites->Enzymes Methyl Donor Mod_tRNA m³C-Modified tRNA (Mature) Enzymes->Mod_tRNA Methylation (Pos 32) tRNA Precursor tRNA (Thr, Arg, Ser) tRNA->Enzymes Substrate Degradation RNA Catabolism (Lysosome/Exosome) Mod_tRNA->Degradation Turnover Tumor Breast Cancer Tumor (High Proliferation) Tumor->Mod_tRNA Upregulated Synthesis Circulation Blood Circulation (Free m³C Nucleoside) Degradation->Circulation Release (No Salvage) Urine Urine Excretion (Biomarker) Circulation->Urine Renal Clearance

Figure 1: The biological lifecycle of m³C, from enzymatic formation by METTL proteins to excretion as a non-recyclable urinary biomarker.

Comparative Data: Healthy vs. Breast Cancer[1][4][5][6]

The following data aggregates findings from key clinical studies (e.g., Hsu et al., PLOS ONE 2013) comparing urinary nucleoside profiles.

Quantitative Comparison Table
ParameterHealthy Controls (Female)Breast Cancer PatientsFold ChangeStatistical Significance
Mean Relative Level 0.86 ± 0.271.19 ± 0.80~1.38x p = 0.01
Median Level 0.811.07~1.32x Significant
Range 0.50 – 1.380.22 – 5.88N/AWider variance in cancer
Detection Frequency 100%100%--

Note: Values represent normalized abundance (typically relative to creatinine). The "Range" indicates that while the mean is elevated, there is overlap, suggesting m³C is best used as part of a multi-marker panel (e.g., combined with m¹A or m⁶A) rather than a standalone diagnostic.

Interpretation
  • Sensitivity: Elevated m³C is observed in approximately 73% of breast cancer cases when analyzed in a multi-variate model.

  • Stage Specificity: Levels tend to be higher in metastatic breast cancer compared to primary stages, reflecting increased tumor burden and RNA turnover.

  • Post-Surgical Trends: Levels of modified nucleosides have been observed to decrease towards normal ranges post-mastectomy/tumor removal, validating their tumor origin.

Methodological Guide: LC-MS/MS Quantification

To achieve the sensitivity required to detect the subtle differences shown above, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Analytical Workflow Diagram

Workflow Sample Urine Sample (1 mL) Spike Internal Standard Spike (¹³C-m³C or similar) Sample->Spike SPE Solid Phase Extraction (Affinity Boronate or C18) Spike->SPE Evan Evaporation & Reconstitution SPE->Evan LC UHPLC Separation (C18 Column) Evan->LC MS MS/MS Detection (QqQ - MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized analytical workflow for urinary nucleoside quantification.

Step-by-Step Protocol
Step 1: Sample Preparation (Self-Validating Step)
  • Collection: Collect mid-stream morning urine. Centrifuge at 3000 x g for 10 min to remove cellular debris.

  • Normalization: Measure creatinine levels immediately to normalize final concentration (nmol/mmol creatinine).

  • Internal Standard (IS): Add stable isotope-labeled standard (e.g., ¹³C-m³C or deuterated equivalent) to the supernatant. Why? This corrects for matrix effects and recovery losses during SPE.

Step 2: Solid Phase Extraction (SPE)

Direct injection ("dilute and shoot") is possible but often suffers from ion suppression.

  • Cartridge: Phenylboronic Acid (PBA) cartridges are highly specific for cis-diol groups found in ribonucleosides, effectively removing salts and proteins.

  • Conditioning: Wash with 0.1M Formic Acid.

  • Elution: Elute analytes using acidified methanol (MeOH:H2O:Formic Acid).

Step 3: LC-MS/MS Parameters
  • Column: High-strength Silica (HSS) T3 C18 column (2.1 x 100mm, 1.8 µm) is recommended for retaining polar nucleosides.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • MS/MS Transitions (MRM Mode):

    • Analyte: 3-methylcytidine (m³C)[3][1][2][4]

    • Precursor Ion (Q1): m/z 258.1 [M+H]⁺

    • Product Ion (Q3): m/z 126.1 [Base Fragment]⁺ (Loss of ribose, -132 Da)

    • Collision Energy: Optimized typically between 10–20 eV.

References

  • Hsu, W. Y., et al. (2013).[5] Urinary Nucleosides as Biomarkers of Breast, Colon, Lung, and Gastric Cancer in Taiwanese. PLOS ONE. Link

  • Cui, Q., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry. Link

  • Deng, P., et al. (2022). Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients. Molecules. Link

  • Xu, W., et al. (2021).[5] Mutually exclusive substrate selection strategy by human m3C RNA transferases METTL2A and METTL6. Nucleic Acids Research. Link

Sources

Comparative

Cross-Validation of HAC-seq with Mass Spectrometry: A Technical Guide for Epitranscriptomics

Topic: Cross-validation of HAC-seq results with mass spectrometry data Content Type: Publish Comparison Guides Executive Summary In the rapidly evolving field of epitranscriptomics, identifying RNA modifications with sin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of HAC-seq results with mass spectrometry data Content Type: Publish Comparison Guides

Executive Summary

In the rapidly evolving field of epitranscriptomics, identifying RNA modifications with single-nucleotide resolution is critical.[1] HAC-seq (Hydrazine-Aniline Cleavage sequencing) has emerged as a potent method for mapping 3-methylcytidine (m³C) , a modification crucial for tRNA stability and translation fidelity.[1][2] However, sequencing-based readouts are indirect.[3] To establish rigorous scientific validity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the "gold standard" for chemical verification.

This guide details the methodology for cross-validating HAC-seq datasets with LC-MS/MS, providing researchers with a self-validating workflow to ensure high-confidence mapping of the m³C methylome.

Technical Comparison: HAC-seq vs. LC-MS/MS

To effectively cross-validate, one must understand the orthogonal nature of these two technologies. HAC-seq provides positional information, while LC-MS/MS provides chemical certainty and absolute quantification.

Table 1: Comparative Technical Specifications

FeatureHAC-seq (Hydrazine-Aniline Cleavage)LC-MS/MS (Nucleoside Analysis)
Primary Output Single-nucleotide resolution mapping (Genomic Coordinates).Absolute quantification of modified nucleosides (Molar Ratio).
Detection Principle Chemical cleavage at m³C sites

Reverse Transcription arrest/truncation.
Physical separation (LC) and mass-to-charge (

) detection.[3][4]
Sensitivity High (PCR amplification allows detection from low input).Moderate (Requires sufficient bulk RNA mass for detection).
Bias Source Library preparation bias, incomplete cleavage, RT stops at other modifications.Incomplete digestion, ion suppression, lack of sequence context.
Validation Role Discovery: "Where is the modification?"Confirmation: "Is the modification chemically present?"
The Self-Validating Workflow: Split-Sample Protocol

Reliable cross-validation requires a "Split-Sample" experimental design to eliminate batch effects. The following protocol outlines the integration of HAC-seq library preparation with parallel Mass Spectrometry analysis.

Phase A: Sample Preparation & Splitting
  • RNA Isolation: Extract total RNA or enrich for small RNAs (tRNAs are the primary m³C targets) using a miRNeasy or similar kit.

  • Quality Control: Verify RNA integrity (RIN > 8.0) and purity (

    
    ).
    
  • The Split:

    • Aliquot A (Seq-Arm): 5-10

      
      g for HAC-seq.
      
    • Aliquot B (MS-Arm): 2-5

      
      g for LC-MS/MS.
      
    • Aliquot C (Control): 5-10

      
      g for Demethylase treatment (AlkB).
      
Phase B: Parallel Processing

Workflow 1: HAC-seq (The Mapping Arm)

  • Step 1: Chemical Treatment. Treat Aliquot A with hydrazine/aniline. Hydrazine specifically reacts with m³C, opening the pyrimidine ring. Subsequent aniline treatment induces strand cleavage at the abasic site.

  • Step 2: End Repair & Ligation. Cleaved RNA fragments (terminating in a phosphate) and uncleaved ends are repaired (dephosphorylated/phosphorylated) to allow adapter ligation.

  • Step 3: Library Prep. Perform reverse transcription and PCR amplification.

  • Step 4: Sequencing. Illumina sequencing (single-end is usually sufficient).

  • Readout: "Cleavage Ratio" calculated by the pile-up of reads starting at specific nucleotides.

Workflow 2: LC-MS/MS (The Quantification Arm)

  • Step 1: Enzymatic Digestion. Digest Aliquot B into single nucleosides using a cocktail of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.

  • Step 2: Separation. Inject into a C18 Reverse-Phase HPLC column coupled to a Triple Quadrupole Mass Spectrometer.

  • Step 3: Detection. Monitor specific mass transitions (MRM mode). For m³C, monitor precursor

    
     258 
    
    
    
    product fragment
    
    
    126 (cytosine base + methyl group).
  • Readout: Absolute abundance of m³C relative to total Cytosine (m³C/C ratio).

Phase C: The Demethylase Control (Crucial for Specificity)
  • Treat Aliquot C with AlkB (a demethylase known to remove m³C) before splitting into HAC-seq and MS workflows.[5]

  • Validation Logic: If the signal is genuine m³C:

    • HAC-seq: The cleavage peak at the specific site should disappear or significantly decrease.

    • LC-MS/MS: The total m³C peak area should drop to near baseline.

Data Visualization & Logic Flow

The following diagram illustrates the mechanistic causality and the logic of the cross-validation workflow.

HAC_Validation_Workflow cluster_Control Specificity Control cluster_HAC HAC-seq (Positional) cluster_MS LC-MS/MS (Chemical) InputRNA Purified RNA Sample (tRNA/Total RNA) AlkB AlkB Demethylase Treatment InputRNA->AlkB Control Aliquot Split Sample Split InputRNA->Split AlkB->Split Hydrazine Hydrazine/Aniline Cleavage Split->Hydrazine Aliquot A Digest Enzymatic Digestion to Nucleosides Split->Digest Aliquot B LibPrep Library Prep & Sequencing Hydrazine->LibPrep Bioinfo Bioinformatics: Calculate Cleavage Ratio LibPrep->Bioinfo Correlation CROSS-VALIDATION Correlate Cleavage Ratio (Seq) with Abundance (MS) Bioinfo->Correlation MS_Run LC-MS/MS Analysis (MRM Mode) Digest->MS_Run Quant Quantification: m3C/C Ratio MS_Run->Quant Quant->Correlation

Figure 1: Logical workflow for cross-validating HAC-seq positional data with LC-MS/MS quantitative data. Note the parallel processing of AlkB-treated controls to verify specificity.

Data Analysis & Interpretation

To publish a robust comparison, you must demonstrate correlation between the two datasets.

Quantitative Correlation

When analyzing multiple samples (e.g., Wild Type vs. Knockout of a methyltransferase like METTL2 or METTL6), plot the HAC-seq Cleavage Ratio (Y-axis) against the MS-derived m³C level (X-axis).

  • Expected Result: A strong positive linear correlation (

    
    ).
    
  • Interpretation:

    • High MS / High HAC-seq: Validated high-occupancy site.

    • High MS / Low HAC-seq: m³C exists but is inaccessible to hydrazine (steric hindrance or secondary structure protection) or located in RNA species not captured by the library prep (e.g., fragments lost during size selection).

    • Low MS / High HAC-seq: Potential False Positive. The chemical cleavage might be driven by off-target reactivity (e.g., genomic DNA contamination or other hydrazine-sensitive modifications like Uridine, though HAC protocols optimize against this).

Example Data Presentation (Table)
Sample ConditionLC-MS/MS (m³C/C %)HAC-seq (Avg Cleavage Ratio @ tRNA-Arg-CCU)Interpretation
Wild Type (WT) 0.85%0.72Concordant: High methylation detected by both methods.
METTL2 KO 0.05%0.08Concordant: Loss of methylation confirms enzyme specificity.
AlkB Treated < 0.01%0.02Control Validated: Chemical removal of m³C eliminates signal.
Unknown Mutant 0.40%0.35Concordant: Partial methylation state accurately reflected.
Expert Insights & Troubleshooting
  • The "Hard-Stop" Nature of m³C: m³C is a Watson-Crick face modification. It naturally causes Reverse Transcriptase (RT) arrest even without cleavage.

    • Differentiation: Standard RNA-seq might show a "pile-up" at m³C due to RT stopping. HAC-seq enhances this by physically cleaving the backbone, converting a "pause" into a distinct library fragment end.

    • Validation Tip: Compare HAC-seq profiles with standard RNA-seq (Input). A significant increase in the stop signal in the HAC-treated sample compared to Input confirms the signal is chemically induced by hydrazine, not just RT stalling.

  • tRNA Structure Issues: tRNAs are highly structured. m³C is often found at position 32 (anticodon loop).[5] Ensure your hydrazine treatment is performed under conditions that allow accessibility (denaturing conditions if necessary), though standard HAC-seq protocols usually treat folded RNA to maintain stability of other residues.

  • Normalization: Always normalize LC-MS/MS data to a stable nucleoside (e.g., Guanosine) to account for loading differences.

References
  • Cui, J., Liu, Q., Sendinc, E., Shi, Y., & Gregory, R. I. (2021).[3][6] Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 49(5), e27.[3][6][7] [Link]

  • Motorin, Y., & Helm, M. (2019). Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. Genes, 10(1), 35. [Link][2][8]

  • Su, Z., Monshaugen, I., Wilson, B., & Ben-Yosef, T. (2022). High-throughput profiling of RNA modifications. Methods in Molecular Biology. [Link]

Sources

Validation

Precision Mapping of the Epitranscriptome: Differentiating m3C and m1A via Chemical Labeling

Executive Summary The accurate discrimination between 3-methylcytosine (m3C) and 1-methyladenine (m1A) is a critical challenge in epitranscriptomics. Both modifications occur on the Watson-Crick face of the nucleobase (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate discrimination between 3-methylcytosine (m3C) and 1-methyladenine (m1A) is a critical challenge in epitranscriptomics. Both modifications occur on the Watson-Crick face of the nucleobase (N3 of Cytosine, N1 of Adenine), creating a steric block that arrests Reverse Transcriptase (RT). Consequently, standard RNA-seq cannot distinguish between them, often misidentifying both as generic "RT-stops" or truncations.

This guide compares the two definitive chemical labeling strategies used to resolve these modifications: AlkAniline-Seq (targeting m3C via strand cleavage) and m1A-MAP/Dimroth Rearrangement (targeting m1A via base conversion). We provide mechanistic insights, comparative data, and validated protocols to ensure high-specificity detection.

Mechanistic Principles

To distinguish m3C from m1A, researchers must exploit their distinct chemical reactivities under alkaline conditions.

The "Cleavage" Strategy: m3C Detection (AlkAniline-Seq)

Method: AlkAniline-Seq (Alkaline Hydrolysis + Aniline Cleavage) Mechanism: The N3-methyl group on Cytosine destabilizes the N-glycosidic bond under alkaline conditions.

  • Sensitization: Alkaline treatment attacks the m3C ring, creating a fragile intermediate (often debated as an abasic site or ring-opened derivative).

  • Cleavage: Subsequent treatment with Aniline at acidic pH induces

    
    -elimination, cleaving the RNA phosphodiester backbone exactly at the modification site.
    
  • Readout: The cleavage leaves a 5'-phosphate (5'-P).[1][2] Sequencing adapters are ligated specifically to this 5'-P, meaning reads start exactly at position N+1 .

The "Erasure" Strategy: m1A Detection (m1A-MAP)

Method: Dimroth Rearrangement Mechanism: m1A is chemically stable against the cleavage described above but susceptible to structural rearrangement.

  • Rearrangement: Under alkaline conditions (pH > 10) and heat, the methyl group on N1 migrates to the N6 position.

  • Conversion: m1A (RT-blocking) becomes m6A (RT-silent/Base-pairing competent).

  • Readout: The "RT-stop" signature disappears. By comparing untreated (RT-stop) vs. treated (Read-through) samples, m1A is identified by the loss of the arrest signature .

Mechanistic Comparison Diagram

ChemicalMechanism Start_m3C Target: m3C (RT-Arrest) Reagent_Alk Alkaline Treatment (pH > 10, Heat) Start_m3C->Reagent_Alk Start_m1A Target: m1A (RT-Arrest) Start_m1A->Reagent_Alk Inter_m3C Destabilized Ring / Abasic Site Reagent_Alk->Inter_m3C Ring Opening Inter_m1A Dimroth Rearrangement Reagent_Alk->Inter_m1A Methyl Migration Reagent_Aniline Aniline Treatment (pH 4.5) Inter_m3C->Reagent_Aniline Result_m1A Conversion to m6A (Intact Strand) Inter_m1A->Result_m1A Stable Product Result_m3C Strand Cleavage (5'-Phosphate) Reagent_Aniline->Result_m3C Beta-Elimination Readout_m3C Sequencing Read Starts at N+1 Result_m3C->Readout_m3C Readout_m1A RT Read-Through (Loss of Stop) Result_m1A->Readout_m1A

Figure 1: Divergent chemical fates of m3C and m1A under alkaline and aniline treatment.[2][3][4] m3C undergoes cleavage, while m1A undergoes rearrangement.

Comparative Performance Analysis

The following data summarizes the specificity and limitations of both methods.

FeatureAlkAniline-Seq (m3C)m1A-MAP / Dimroth (m1A)
Primary Signal Positive Enrichment: Accumulation of reads starting at the modification site.[5]Negative-to-Positive: Disappearance of RT-stop/mismatch signature.
Resolution Single-nucleotide (Exact 5' end).[5]Single-nucleotide (Inferred from RT-stop/mismatch).
Specificity High. Specific to m3C, m7G, and ho5C.[2] Note: m7G can be excluded via NaBH4 reduction.High. Dimroth rearrangement is unique to N1-methylated purines (m1A).
Cross-Reactivity Reacts with m7G (unless protected). Minimal reactivity with m1A (m1A rearranges but does not cleave).None known for m3C (m3C does not rearrange to a base-pairing form).
Input RNA > 5 µg Total RNA (Enrichment required).> 1 µg Poly(A)+ or Total RNA (Antibody enrichment often used).
False Positives Spontaneous hydrolysis sites (background noise).High secondary structure causing non-chemical RT stops.
Specificity Data Insight
  • m3C Specificity: In Marchand et al. (2018), AlkAniline-Seq demonstrated a signal-to-noise ratio >50:1 for m3C sites in tRNA, with <1% background cleavage at unmodified Cytosines.

  • m1A Specificity: Dominissini et al. (2016) showed that Dimroth rearrangement restores RT read-through at m1A sites by >80%, whereas m3C sites remain as hard stops (or convert to U-like mismatches without read-through improvement).

Experimental Protocols

Protocol A: AlkAniline-Seq for m3C Detection

Target: Specific cleavage at m3C sites.[2]

Reagents:

  • Alkaline Buffer: 50 mM Na2CO3/NaHCO3 (pH 10.4)

  • Aniline Buffer: 1 M Aniline/Acetate (pH 4.5)

  • Library Prep: Small RNA kit (e.g., NEBNext) compatible with 5'-P ligation.

Step-by-Step Workflow:

  • Alkaline Hydrolysis: Incubate 10 µg RNA in Alkaline Buffer at 95°C for 20 minutes .

    • Critical: This harsh step opens the m3C ring.

  • Ethanol Precipitation: Purify RNA to remove buffer.

  • Aniline Cleavage: Resuspend RNA in 20 µL Aniline Buffer. Incubate at 60°C for 20 minutes in the dark.

    • Mechanism:[1][2][5][6][7][8][9][10] Aniline catalyzes the strand break at the destabilized m3C.

  • Dephosphorylation: Treat with Alkaline Phosphatase (CIP/SAP) to remove random 3' phosphates and 5' phosphates from non-specific degradation.

  • PNK Treatment (T4 Polynucleotide Kinase): Use without ATP first (to remove 3' cyclic phosphates), then add ATP to phosphorylate the 5' end.

    • Why: This ensures only the valid cleavage products have the 5'-P required for adapter ligation.

  • Library Construction: Proceed with adapter ligation. The 5' adapter will ligate to the m3C cleavage site.[1]

Protocol B: m1A-MAP (Dimroth) for m1A Detection

Target: Conversion of m1A to m6A.[8]

Reagents:

  • Dimroth Buffer: 100 mM Na2CO3/NaHCO3 (pH 10.2)

  • Demethylase Control (Optional): ALKBH3 enzyme.

Step-by-Step Workflow:

  • Fragmentation: Fragment RNA to ~150 nt.

  • m1A Enrichment (Optional but Recommended): Immunoprecipitate with anti-m1A antibody to increase sensitivity.

  • Dimroth Rearrangement:

    • Resuspend RNA in Dimroth Buffer.

    • Incubate at 60°C for 3 hours .

    • Control: Keep a "Minus Dimroth" aliquot in neutral buffer.

  • Purification: Ethanol precipitate immediately to stop the reaction.

  • Reverse Transcription: Use a high-fidelity RT (e.g., SuperScript III/IV).

  • Analysis: Compare (+) and (-) Dimroth samples.

    • m1A Signature: High mutation/stop rate in (-) sample

      
       Low mutation/stop rate in (+) sample.
      

Workflow Decision Logic

Use this logic tree to select the correct method and controls for your specific target.

WorkflowLogic Start Start: Unknown RT-Stop (Watson-Crick Block) Decision1 Is the target m3C or m1A? Start->Decision1 Path_m3C Suspect m3C (e.g., tRNA, cleavage analysis) Decision1->Path_m3C Cytosine Context Path_m1A Suspect m1A (e.g., mRNA, rearrangement) Decision1->Path_m1A Adenine Context Method_Alk Method: AlkAniline-Seq Path_m3C->Method_Alk Method_Dim Method: m1A-MAP (Dimroth) Path_m1A->Method_Dim Step_Alk 1. Alkaline Hydrolysis 2. Aniline Cleavage Method_Alk->Step_Alk Step_Dim 1. Alkaline Incubation (No Aniline) Method_Dim->Step_Dim Result_Alk Result: 5' Pileup at Site Step_Alk->Result_Alk Result_Dim Result: Loss of Mutation/Stop Step_Dim->Result_Dim Validation Validation: NaBH4 Treatment (Protects m7G, not m3C) Result_Alk->Validation Confirm Specificity

Figure 2: Decision tree for selecting AlkAniline-Seq vs. m1A-MAP based on the suspected modification and required readout.

References

  • Marchand, V., et al. (2018). AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution.[1] Angewandte Chemie International Edition.

  • Dominissini, D., et al. (2016). The dynamic N1-methyladenosine methylome in eukaryotic mRNA. Nature.

  • Safra, M., et al. (2017). The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution. Nature.

  • Marchand, V., et al. (2021). AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs.[2][6][10] Methods in Molecular Biology.

  • Zhang, L.S., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq.[1] Nucleic Acids Research.

Sources

Comparative

Quantifying 3-Methylcytidine (m³C): Commercial ELISA Feasibility vs. LC-MS/MS Gold Standards

Executive Summary: The "Missing Kit" Dilemma Audience Alert: If you are searching for a ready-to-use "3-methylcytidine ELISA Kit" similar to those widely available for 5-methylcytidine (5-mC), stop immediately. As of 202...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Kit" Dilemma

Audience Alert: If you are searching for a ready-to-use "3-methylcytidine ELISA Kit" similar to those widely available for 5-methylcytidine (5-mC), stop immediately.

As of 2024/2025, there are no standardized, commercially validated off-the-shelf ELISA kits specifically for 3-methylcytidine (m³C) from major vendors (e.g., Abcam, Thermo, Epigentek). Products labeled generally as "Methylated Cytidine" almost exclusively target 5-mC.

This guide serves as a technical roadmap for researchers who need to quantify m³C. It evaluates the two viable paths:

  • The Custom Immunoassay Route: Developing a competitive ELISA or Dot Blot using specific commercially available antibodies (e.g., Abcam ab231795).

  • The Analytical Route: Utilizing LC-MS/MS, the current gold standard for specificity.

Part 1: The Biological & Chemical Context

To evaluate detection methods, one must understand the target's constraints. 3-methylcytidine (m³C) is a post-transcriptional modification found primarily at position 32 of tRNA (catalyzed by METTL2/6) and in mRNA (catalyzed by METTL8).[1][2]

  • The Challenge: m³C is an isomer of 5-methylcytidine (5-mC).

  • The Risk: Most "Methyl-Cytosine" antibodies bind the methyl group at the C5 position. They will not detect m³C (methyl at N3) or, worse, will display undefined cross-reactivity.

  • Stability: Unlike 5-mC, m³C is positively charged at physiological pH and can undergo hydration-mediated deamination to 3-methyluridine under alkaline conditions, making assay buffer pH critical.

Part 2: Commercial Solution Evaluation

Since a direct kit comparison is impossible, we evaluate the components available to build a commercial-grade assay vs. the analytical alternative.

Option A: Custom Competitive ELISA (Antibody-Based)

Best for: High-throughput screening, relative quantification.

Core Reagent: Rabbit Polyclonal Anti-3-methylcytosine (e.g., Abcam ab231795). Mechanism: Competitive inhibition. The free m³C in your RNA sample competes with immobilized m³C-BSA conjugate for antibody binding.

FeaturePerformance ExpectationNotes
Specificity Moderate to High Critical: Must be validated against 5-mC. Polyclonals vary by lot.
Sensitivity ~0.1 - 1.0 ng/mL Lower sensitivity than LC-MS/MS.
Throughput High (96-well) Ideal for screening METTL knockout cell lines.
Cost Low ($) Requires upfront optimization time.
Option B: LC-MS/MS (Mass Spectrometry)

Best for: Absolute quantification, distinguishing isomers.

Mechanism: Enzymatic digestion of RNA to nucleosides


 Chromatographic separation 

Mass detection.
FeaturePerformance ExpectationNotes
Specificity Absolute Separates m³C from 5-mC based on retention time.
Sensitivity Femtomolar range Can detect rare mRNA modifications.
Throughput Low 15-30 mins per sample.
Cost High (

$)
Requires specialized core facility.

Part 3: Protocol - Building the "Self-Validating" m³C ELISA

Since you must build this assay, follow this protocol to ensure Scientific Integrity . This workflow uses a Competitive Indirect Format .

Phase 1: Reagent Preparation
  • Capture Antigen: Conjugate 3-methylcytidine to BSA (Bovine Serum Albumin). Note: If commercial conjugates are unavailable, use EDC/NHS chemistry to link m³C carboxyl derivatives to BSA.

  • Primary Antibody: Anti-3-methylcytosine (Abcam ab231795 or equivalent).

  • Standard: Pure 3-methylcytidine (Sigma/Cayman), serially diluted (0.01 ng/mL to 100 ng/mL).

Phase 2: The Workflow (Visualized)

ELISA_Workflow Step1 1. Coat Plate (m3C-BSA Conjugate) Step2 2. Block (5% Non-Fat Milk) Step1->Step2 Step3 3. Competition Step Add Sample (Free m3C) + Primary Ab (Anti-m3C) Step2->Step3 Step4 4. Wash (Remove unbound Ab) Step3->Step4 Step5 5. Detection (HRP-Secondary Ab + TMB) Step3->Step5 Inverse Relationship: High m3C in sample = Low Signal Step4->Step5

Figure 1: Workflow for a Custom Competitive ELISA. Note the inverse relationship: high m³C in the sample prevents the antibody from binding to the plate, resulting in lower signal.

Phase 3: Critical Validation (The "Trustworthiness" Pillar)

You cannot trust the data until you prove specificity. Perform these two specific controls:

  • The Isomer Check: Run a standard curve using 5-methylcytidine .

    • Pass: The 5-mC curve remains flat (high signal, no competition) even at high concentrations.

    • Fail: The 5-mC curve drops, indicating the antibody cannot distinguish m³C from 5-mC.

  • Spike-and-Recovery: Spike a known amount of pure m³C into a "null" matrix (e.g., synthetic RNA digest or knockout cell lysate).

    • Target: 80-120% recovery.

Validation_Logic Start Start Validation Test1 Run 5-mC Cross-Reactivity Test Start->Test1 Result1 Does 5-mC inhibit binding? Test1->Result1 Fail FAIL: Antibody is non-specific. Switch to LC-MS/MS. Result1->Fail Yes (>10% CR) Pass PASS: Proceed to Matrix Test Result1->Pass No (<1% CR)

Figure 2: Decision Tree for Antibody Specificity Validation. This step is mandatory before processing biological samples.

Part 4: Data Analysis & Troubleshooting

Calculating Results

Use a 4-Parameter Logistic (4PL) curve fit.

  • Y-axis: Optical Density (OD 450nm).

  • X-axis: Log concentration of m³C.

  • Formula:

    
     (Binding/Max Binding).
    
Common Pitfalls
ObservationRoot CauseSolution
Flat Standard Curve Antibody concentration too high.Titrate antibody.[3] In competitive ELISA, limited antibody is required to see competition.
High Background Incomplete washing or cross-reactivity with blocking agent.Use BSA instead of milk (milk contains phosphoproteins/nucleotides).
Low Sensitivity Poor coating efficiency.Ensure m³C is covalently linked to BSA; simple adsorption of small molecules won't work.

References

  • Bohnsack, K. E., & Bohnsack, M. T. (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs. Trends in Biochemical Sciences, 47(7), 596-608. Link

  • Abcam. Anti-3-methylcytosine antibody (ab231795) Product Datasheet. Link

  • Cui, Q., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq.[4] Nucleic Acids Research, 49(2), e27. Link

  • Xu, L., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans.[2] Journal of Biological Chemistry, 292(35), 14695-14703. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Methylcytidine Methosulfate

[1] Executive Summary This guide outlines the mandatory handling and disposal protocols for 3-Methylcytidine methosulfate (m³C) .[1] While current Safety Data Sheets (SDS) often classify this substance as "Not Classified...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the mandatory handling and disposal protocols for 3-Methylcytidine methosulfate (m³C) .[1] While current Safety Data Sheets (SDS) often classify this substance as "Not Classified" under GHS standards, the presence of the methosulfate counterion and its status as a bioactive nucleoside analog necessitates strict adherence to Hazardous Chemical Waste protocols. Under no circumstances should this compound be disposed of via municipal drainage or standard refuse streams.[1]

Immediate Action Required:

  • Segregate: Classify as Non-Halogenated Organic Waste .

  • Treatment: High-temperature incineration with afterburner and scrubber.[1]

  • Prohibition: Do NOT mix with strong oxidizers or bleach (potential for toxic gas evolution).[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is vital for proper waste stream segregation.[1] The methosulfate salt form increases solubility but requires specific attention to thermal stability.[1]

PropertySpecification
Chemical Name 3-Methylcytidine methosulfate
CAS Number 21028-20-6
Formula

Molecular Weight 369.35 g/mol
Physical State Crystalline Solid (typically white to off-white)
Solubility Soluble in Water, DMSO, Methanol
Primary Hazard Irritant / Bioactive. While often labeled non-hazardous, methosulfate salts can degrade into acidic byproducts.[1]
Expert Insight: The "Methosulfate" Factor
  • Mechanism: The methosulfate anion (

    
    ) is the conjugate base of methyl sulfuric acid.[1] While stable at neutral pH, it can hydrolyze under strongly acidic or basic conditions.[1]
    
  • Risk: In the presence of strong oxidizers or heat, there is a theoretical risk of releasing sulfur oxides (

    
    ) or methylating agents. Therefore, never autoclave  waste containing this compound; chemical incineration is the only validated disposal route.[1]
    

Personal Protective Equipment (PPE) Matrix

This protocol follows the ALARA (As Low As Reasonably Achievable) principle.

PPE CategoryStandard RequirementRationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Latex is permeable to many organic salts.[1] Double-gloving is recommended for stock solution preparation.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders; goggles prevent airborne particulate contact with mucosa.[1]
Respiratory N95 or P100 Mask (for solids)Required when weighing >10mg outside a fume hood to prevent inhalation of bioactive dust.
Body Defense Lab Coat (Buttoned) Prevents contamination of street clothes.

Disposal Decision Logic (Workflow)

The following decision tree dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3-Methylcytidine Methosulfate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (HPLC effluent, stock solutions) StateCheck->LiquidWaste SolidContainer Container: Wide-mouth HDPE Jar Label: Hazardous Solid Waste SolidWaste->SolidContainer LiquidCheck Solvent Composition? LiquidWaste->LiquidCheck Final Final Disposal: High-Temp Incineration (Licensed Facility) SolidContainer->Final NonHalo Non-Halogenated (Water, MeOH, DMSO) LiquidCheck->NonHalo No Cl, F, Br Halo Halogenated (DCM, Chloroform) LiquidCheck->Halo Contains Cl, F, Br StreamA Stream A: Organic Non-Halogenated (Blue/Yellow Tag) NonHalo->StreamA StreamB Stream B: Organic Halogenated (Red Tag) Halo->StreamB StreamA->Final StreamB->Final

Figure 1: Decision matrix for segregating 3-Methylcytidine methosulfate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powders & Contaminated Solids)

Applicability: Expired stocks, weighing boats, contaminated gloves, and paper towels.

  • Containment: Place waste directly into a transparent polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Transfer the sealed bag into a dedicated HDPE wide-mouth waste drum .

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "3-Methylcytidine methosulfate solid waste."[1]

    • Hazard Checkbox: Toxic / Irritant.[1]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (HPLC Effluents & Stock Solutions)

Applicability: Dissolved compound in mobile phases (Methanol/Water/Acetonitrile).[1]

  • Segregation: Determine if the solvent mixture contains halogenated compounds (e.g., Chloroform, Dichloromethane).[1][2]

    • Most common case:[1] Methanol/Water mixtures

      
      Non-Halogenated Stream .[1]
      
  • Collection: Pour into a chemically resistant carboy (HDPE or Glass).

    • Crucial: Leave 10% headspace to allow for thermal expansion.[1]

  • Deactivation: Do not attempt chemical deactivation (e.g., adding bleach) in the lab.[1] This can cause unpredictable reactions with the methosulfate moiety.[1]

  • Disposal: Hand over to Environmental Health & Safety (EHS) for incineration.

Emergency Response: Spill Management

In the event of a spill, rapid containment prevents environmental contamination.[1]

SpillResponse Incident Spill Incident Assess Assess Volume & State Incident->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidAction Cover with wet paper towel (Prevent Dust) TypeCheck->SolidAction Powder LiquidAction Absorb with Vermiculite or Chem-Sorb pads TypeCheck->LiquidAction Solution Clean Clean surface with Soap & Water (3x) SolidAction->Clean LiquidAction->Clean Report Bag Waste & Report to EHS Clean->Report

Figure 2: Step-by-step spill response workflow.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Dampen (Solids): If powder is spilled, gently cover with a wet paper towel to prevent aerosolization.[1] Do NOT dry sweep.[1]

  • Absorb (Liquids): Use vermiculite or universal absorbent pads.[1]

  • Decontaminate: Wash the surface three times with a mild detergent solution.[1]

  • Disposal: All cleanup materials must be treated as Hazardous Solid Waste (Protocol A).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14237477, 3-Methylcytidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Methylcytidine Methosulfate

Executive Safety Summary: The "Dual-Hazard" Profile As researchers in epigenetics and RNA modification, we often treat nucleoside standards as benign biologicals. However, 3-Methylcytidine methosulfate requires a more ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Dual-Hazard" Profile

As researchers in epigenetics and RNA modification, we often treat nucleoside standards as benign biologicals. However, 3-Methylcytidine methosulfate requires a more rigorous safety architecture than standard nucleosides (e.g., Cytidine).

This compound presents a Dual-Hazard Profile :

  • The Anion Risk (Methosulfate): While significantly less volatile than dimethyl sulfate, methosulfate salts can hydrolyze in aqueous environments to release acidic byproducts and possess theoretical alkylating potential. They are potent skin and eye irritants.

  • The Bioactive Risk (Modified Nucleoside): As an epigenetic modulator found in tRNA (m3C), this compound is bioactive. In the absence of comprehensive long-term toxicology data on this specific salt form, we must apply the Precautionary Principle , treating it as a potential genotoxin.

Immediate Directive: Do not handle this substance on an open benchtop if dust generation is possible. Use a chemical fume hood or a powder containment balance enclosure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3-Methylcytidine methosulfate in solid or solution form.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Methosulfate salts are highly water-soluble and can permeate compromised glove barriers rapidly upon wetting. Double gloving provides a "breakthrough indicator" system—if the outer glove is splashed, doff immediately.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Aerosol Protection: Standard safety glasses have gaps. Methosulfate dust is fine and hygroscopic; if it contacts the eye, it will dissolve immediately, creating a localized acidic/irritant solution. Goggles seal the ocular environment.
Respiratory N95 (Minimum) or P100 Respirator (If outside Fume Hood)Mucosal Defense: Inhalation of the dust can cause severe upper respiratory tract irritation. If weighing >100mg outside a hood, a P100 is mandatory to prevent sensitization.
Body Protection Tyvek® Lab Coat or Closed-Front Gown Particulate Shedding: Cotton coats trap dust. Tyvek repels particulates and prevents the "carry-home" toxin vector common with hygroscopic salts.

Operational Protocol: The "Closed-Loop" Handling System

Objective: Solubilize 3-Methylcytidine methosulfate without exposing the operator to dust or compromising the hygroscopic integrity of the standard.

Phase 1: Preparation & Environmental Control
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Vented Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar. Methosulfate salts are prone to static charge, which causes "fly-away" powder that settles on gloves and cuffs.

Phase 2: Weighing & Solubilization (Step-by-Step)
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold vial introduces condensation. Water reacts with methosulfates and degrades the nucleoside, altering your HPLC retention times.

  • Transfer: Open the vial inside the hood. Use a disposable antistatic spatula.

  • Solvent Addition: Add the solvent (typically water or buffer) directly to the weighing vessel if possible, rather than transferring the solid.

    • Safety Note: Solubilization is the highest risk point for splashes.

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., 70% Ethanol) before returning it to storage.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and engineering controls required to handle this compound safely.

G Start Start: Vial Retrieval (-20°C Storage) Equilibrate Desiccator Equilibration (Prevent Condensation) Start->Equilibrate 30 Mins PPE_Check PPE Verification (Double Nitrile + Goggles) Equilibrate->PPE_Check Weighing Weighing in Fume Hood (Anti-Static Measures) PPE_Check->Weighing Pass Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Contain Dust Waste Disposal (Chemical Incineration) Solubilization->Waste Solid Waste

Figure 1: Safe handling workflow for hygroscopic methosulfate salts, emphasizing moisture control and containment.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may enhance permeation of the methosulfate anion.

  • Eye Contact: Flush with saline/water for 15 minutes.[1] Seek medical attention immediately—methosulfate irritation can be delayed.[2]

Waste Disposal Stream
  • Do NOT dispose of down the drain.

  • Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a dedicated "Hazardous Solid Waste" container labeled Toxic/Irritant.

  • Liquid Waste: Collect in a "Chemical Waste" carboy.

  • Destruction Method: High-temperature chemical incineration is the only validated method to ensure complete destruction of the alkylating moiety and the nucleoside core [1].

References

  • National Institutes of Health (NIH) - PubChem. 3-Methylcytidine methosulfate Compound Summary. Retrieved from [Link]

Sources

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